molecular formula C4H8Cl3N3 B13717524 3-Aminopyridazine trihydrochloride

3-Aminopyridazine trihydrochloride

カタログ番号: B13717524
分子量: 204.48 g/mol
InChIキー: RAULFKXSCJZLCR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Aminopyridazine trihydrochloride is a useful research compound. Its molecular formula is C4H8Cl3N3 and its molecular weight is 204.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Aminopyridazine trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminopyridazine trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C4H8Cl3N3

分子量

204.48 g/mol

IUPAC名

pyridazin-3-amine;trihydrochloride

InChI

InChI=1S/C4H5N3.3ClH/c5-4-2-1-3-6-7-4;;;/h1-3H,(H2,5,7);3*1H

InChIキー

RAULFKXSCJZLCR-UHFFFAOYSA-N

正規SMILES

C1=CC(=NN=C1)N.Cl.Cl.Cl

製品の起源

United States
Foundational & Exploratory

The Pharmacological Privilege of the 3-Aminopyridazine Scaffold: Mechanisms of Action and Assay Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the 3-aminopyridazine chemotype is universally recognized as a "pharmacologically privileged scaffold." Frequently utilized in its highly stable, water-soluble form—3-Aminopyridazine trihydrochloride (CAS 89203-22-5) —this building block serves as a critical fragment in Fragment-Based Drug Discovery (FBDD) and a core precursor for synthesizing advanced therapeutics. This whitepaper provides an in-depth technical analysis of the structural mechanisms that drive 3-aminopyridazine's biological activity, alongside field-proven, self-validating protocols for evaluating its efficacy in biochemical and cell-based assays.

The Physicochemical Privilege of the 3-Aminopyridazine Scaffold

The broad-spectrum utility of 3-aminopyridazine derivatives—ranging from atypical antidepressants (e.g., minaprine) to advanced kinase inhibitors (e.g., deucravacitinib)—is rooted in its unique physicochemical properties [1]. As an application scientist, understanding why this molecule behaves the way it does is critical for rational assay design.

  • The α -Effect and Dual Hydrogen Bonding: Pyridazine is a 1,2-diazine. The presence of adjacent nitrogen atoms creates an " α -effect," where the repulsion between adjacent lone pairs enhances the molecule's hydrogen-bond accepting capacity. The 3-amino substitution adds a potent hydrogen-bond donor, allowing the core to act as a bidentate interactive surface [1].

  • High Dipole Moment: Compared to other azines, pyridazine possesses a significantly higher dipole moment. This subtends robust π−π stacking interactions with aromatic amino acid residues within target binding pockets [1].

HBonding cluster_0 Kinase Hinge Region HingeAmide Backbone Amide (NH) HingeCarbonyl Backbone Carbonyl (C=O) Core 3-Aminopyridazine Core Core->HingeAmide H-Bond Acceptor (N2) Core->HingeCarbonyl H-Bond Donor (3-NH2) Pocket Hydrophobic Pocket (pi-pi stacking) Core->Pocket Dipole/pi-pi Interaction

Fig 1: 3-Aminopyridazine core mediating dual hydrogen-bonding in a kinase hinge region.

Target-Specific Mechanisms of Action

ATP-Competitive Kinase Inhibition

In oncology and neuroinflammation, 3-aminopyridazine derivatives act as potent ATP-competitive inhibitors. For targets like FLT3-ITD (implicated in Acute Myeloid Leukemia) and p38 MAPK , the mechanism of action relies on the scaffold's ability to mimic the adenine ring of ATP[2, 5]. The N2 nitrogen acts as a hydrogen-bond acceptor for the kinase hinge region's backbone amide, while the exocyclic 3-amino group donates a hydrogen bond to the backbone carbonyl [5].

Competitive GABA-A Antagonism

Derivatives of 3-aminopyridazine (such as SR 95103 and gabazine analogs) are highly selective GABA-A receptor antagonists. The mechanism requires a positive charge for optimal receptor recognition. Under physiological conditions, the basicity of the aminopyridazine system (often delivered synthetically via the trihydrochloride salt) interacts directly with the GABA binding site, while the aromatic π system engages in hydrophobic interactions with residues like LEU 99 and TYR 97, effectively blocking chloride ion channel opening [3].

Covalent Enzyme Inhibition (FAAH)

In the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors (e.g., PF-04457845), the 3-aminopyridazine core is utilized to optimize non-covalent active site recognition. This precise positioning facilitates a secondary irreversible mechanism: the carbamylation of FAAH’s catalytic Ser241 nucleophile, leading to sustained anti-inflammatory and analgesic effects [4].

Quantitative Pharmacological Data

To contextualize the potency of this chemotype, the following table summarizes the quantitative metrics of key 3-aminopyridazine derivatives across various biological assays.

Compound / DerivativeBiological TargetQuantitative MetricAssay ContextReference
Compound 34f FLT3-ITD KinaseIC 50​ = 4 nMBiochemical Kinase Assay[5]
Compound 34f FLT3-D835Y KinaseIC 50​ = 1 nMBiochemical Kinase Assay[5]
SR 95103 GABA-A Receptor~250x Bicuculline Potency 3 H-GABA Displacement[3]
PF-04457845 FAAHMED = 0.1 mg/kgIn vivo Inflammatory Pain Model[4]

Field-Proven Assay Methodologies

Critical Insight: Handling the Trihydrochloride Salt

Expertise Note: When screening 3-aminopyridazine trihydrochloride directly in fragment libraries, novice researchers frequently encounter false positives (PAINS-like behavior). This artifact arises because the dissociation of three molar equivalents of hydrochloric acid rapidly depletes the buffering capacity of standard assay solutions (e.g., 50 mM Tris), denaturing the target protein. Causality: To prevent pH-driven artifactual inhibition, you must utilize high-capacity buffers (e.g., 200 mM HEPES, pH 7.4) and mandate pre-assay pH verification for all trihydrochloride fragment wells.

Protocol: High-Throughput Kinase Inhibition Assay (ADP-Glo)

This self-validating protocol utilizes luminescence to measure ADP production, directly correlating to kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (200 mM HEPES pH 7.4, 10 mM MgCl 2​ , 0.01% BSA, 1 mM DTT). The high HEPES concentration neutralizes the HCl from the trihydrochloride salt.

  • Compound Dilution: Serially dilute 3-aminopyridazine derivatives in 100% DMSO, then transfer to the assay plate (final DMSO concentration 1%). Include Staurosporine as a positive control to validate assay dynamic range.

  • Enzyme Pre-incubation: Add the target kinase (e.g., FLT3-ITD) to the compound wells. Incubate for 30 minutes at room temperature to allow the hinge-binding equilibrium to establish.

  • Reaction Initiation: Add ATP (at the predetermined Km​ for the specific kinase to ensure competitive inhibition accuracy) and the specific peptide substrate. Incubate for 60 minutes.

  • Kinase Reaction Termination: Add ADP-Glo™ Reagent (1:1 volume ratio) to terminate the kinase reaction and deplete remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout & Validation: Measure luminescence. Calculate the Z'-factor using DMSO (negative) and Staurosporine (positive) controls. A Z'-factor > 0.6 validates the assay.

AssayWorkflow Step1 Fragment Library Prep (3-Aminopyridazine Salts) Step2 Target Incubation (Enzyme + Substrate + ATP) Step1->Step2 Step3 Signal Generation (e.g., ADP-Glo Reagent) Step2->Step3 Step4 Luminescence Readout & IC50 Calculation Step3->Step4

Fig 2: High-throughput screening workflow for 3-aminopyridazine-based kinase inhibitors.

Protocol: Radioligand Binding Assay for GABA-A Receptors

To evaluate the antagonistic properties of 3-aminopyridazine derivatives, competitive displacement of 3 H-GABA is utilized [3].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat brain cortical membranes. Causality: Using native tissue ensures the pentameric GABA-A receptor remains in its physiological conformation, which is critical for accurate antagonist binding.

  • Assay Buffer: 50 mM Tris-Citrate buffer, pH 7.1.

  • Incubation: Combine 50 µL of 3 H-GABA (final concentration 10 nM), 50 µL of the 3-aminopyridazine test compound (or 100 µM unlabeled GABA for non-specific binding determination), and 400 µL of membrane suspension.

  • Equilibration: Incubate the mixture at 4°C for 20 minutes to prevent receptor internalization and minimize thermal degradation of the ligand-receptor complex.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Washing & Counting: Wash filters three times with 3 mL of ice-cold assay buffer. Extract radioactivity using liquid scintillation cocktail and quantify via a scintillation counter.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: berkeley.
  • Source: nih.

physical and chemical properties of 3-Aminopyridazine trihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Aminopyridazine Trihydrochloride

Introduction: The Significance of the 3-Aminopyridazine Scaffold

The pyridazine ring system is a prevalent heterocyclic motif in medicinal chemistry, prized for its unique physicochemical characteristics.[1] Its inherent polarity, high dipole moment, and capacity for robust hydrogen bonding make it an attractive scaffold in drug design.[1] Among its derivatives, 3-aminopyridazine (CAS 5469-70-5) stands out as a critical building block and pharmacophore. This core structure is featured in several approved pharmaceuticals, including the atypical antidepressant Minaprine, the GnRH receptor antagonist Relugolix, and the TYK2 kinase inhibitor Deucravacitinib.[1] Its utility also extends to agricultural chemicals and materials science, highlighting its versatility.[2]

This guide provides a detailed technical overview of 3-aminopyridazine in its trihydrochloride salt form. While extensive data is available for the free base, the trihydrochloride represents the molecule's state under strongly acidic conditions, where all three basic nitrogen centers are protonated. Understanding the properties of this salt is crucial for researchers in drug development, process chemistry, and analytical sciences, as hydrochloride salts are frequently employed to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). This document will synthesize data from the free base and apply fundamental chemical principles to elucidate the properties of the trihydrochloride derivative.

Molecular Structure and Physicochemical Properties

The 3-aminopyridazine molecule contains three nitrogen atoms capable of accepting a proton: the two adjacent nitrogens in the pyridazine ring (N1 and N2) and the exocyclic amino group. In the presence of excess hydrochloric acid, all three sites become protonated, forming the trihydrochloride salt, C₄H₅N₃·3HCl.

Caption: Protonation sites on 3-Aminopyridazine Trihydrochloride.

The formation of this salt dramatically alters the molecule's physical properties compared to its free base.

Property3-Aminopyridazine (Free Base)3-Aminopyridazine Trihydrochloride (Predicted/Inferred)Justification & References
CAS Number 5469-70-5[3]Not assignedSpecific salt CAS numbers are unique.
Molecular Formula C₄H₅N₃[3]C₄H₈Cl₃N₃Addition of three HCl molecules to the base formula.
Molecular Weight 95.10 g/mol [3]204.50 g/mol Calculated as (95.10 + 3 × 36.46).
Appearance White to pale yellow solid[4]White to off-white crystalline solidExpected property for a hydrochloride salt of an organic amine.
Melting Point 168-172 °C[4]Significantly higher than the free base, likely with decomposition.Ionic salts have stronger intermolecular forces, leading to higher melting points.
Solubility Highly soluble in water (>1000 g/L at 20°C for related aminopyridine)[2][5]Expected to be very highly soluble in water and polar protic solvents (e.g., methanol, ethanol). Insoluble in nonpolar organic solvents.The ionic character of the salt form greatly enhances its solubility in polar solvents.
pKa pKa₁ (Ring N), pKa₂ (Ring N), pKa₃ (Amino N) are distinct.Not applicable (fully protonated form)The pKa values of the conjugate acid dictate the pH at which deprotonation occurs. The pyridazine ring nitrogens are less basic than the exocyclic amine due to aromaticity. Full protonation only occurs at very low pH.
Hygroscopicity May be hygroscopic.Expected to be highly hygroscopic.Salt forms, especially hydrochlorides, readily absorb atmospheric moisture.

Chemical Properties and Reactivity

Acidity and Basicity

The chemical behavior of 3-aminopyridazine is dominated by the basicity of its three nitrogen centers. The two adjacent nitrogen atoms within the pyridazine ring are sp²-hybridized and their lone pairs are part of the aromatic system to some extent, reducing their basicity compared to aliphatic amines. The exocyclic amino group is more basic than the ring nitrogens. The formation of the trihydrochloride salt confirms that under sufficiently acidic conditions, all three nitrogens can be protonated. In solution, the salt exists in equilibrium with its less protonated forms, with the specific species present being dependent on the pH of the solution.

Stability

As a solid, 3-aminopyridazine trihydrochloride is expected to be more stable against air and light degradation than the free base. However, it will be highly hygroscopic and should be stored in a desiccated environment. In solution, its stability is pH-dependent.

Reactivity in Synthesis

The trihydrochloride salt is generally unreactive in nucleophilic reactions. For synthetic transformations that require the nucleophilicity of the amino group or reactions on the pyridazine ring, the free base must be liberated. This is typically achieved by treating the salt with a suitable base (e.g., sodium bicarbonate, triethylamine) to deprotonate the ammonium centers.

A common synthetic route to prepare the trihydrochloride salt is straightforward:

Synthesis_of_3-Aminopyridazine_Trihydrochloride Synthesis of 3-Aminopyridazine Trihydrochloride start 3-Aminopyridazine (Free Base) product 3-Aminopyridazine Trihydrochloride start->product Protonation solvent Suitable Solvent (e.g., Ethanol) start->solvent reagent Excess HCl (e.g., in Ethanol or Diethyl Ether) reagent->product solvent->product

Caption: General synthesis scheme for the trihydrochloride salt.

Spectroscopic and Analytical Characterization

Characterization of the trihydrochloride salt would show distinct differences from the free base, primarily due to the effects of protonation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, protonation of the nitrogen atoms induces a strong deshielding effect. The protons on the pyridazine ring and the amine group in the trihydrochloride salt would resonate at a significantly lower field (higher ppm) compared to the free base.[6] The coupling constants between adjacent protons would also be affected by the change in electronic structure. Similarly, in ¹³C NMR, the carbon atoms bonded to or near the protonated nitrogens would exhibit a downfield shift.

  • Infrared (IR) Spectroscopy : The IR spectrum of the trihydrochloride would be markedly different from the free base. Key features would include broad and strong N-H stretching bands in the 2400-3200 cm⁻¹ region, characteristic of pyridinium and ammonium hydrochloride salts. The N-H bending vibrations would also shift.[3]

  • Mass Spectrometry (MS) : Under typical ESI-MS conditions, the analysis would detect the mono-protonated cation [M+H]⁺ at m/z 96.1, and potentially the di-protonated [M+2H]²⁺ and tri-protonated [M+3H]³⁺ species depending on the instrument settings and the gas-phase basicity.

  • High-Performance Liquid Chromatography (HPLC) : As a highly polar and ionic compound, 3-aminopyridazine trihydrochloride is well-suited for analysis by Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms.[7][8] These techniques avoid the need for ion-pairing reagents that are often incompatible with mass spectrometry.

Exemplary HPLC-UV/MS Analytical Workflow

HPLC_Workflow Analytical Workflow for 3-Aminopyridazine Trihydrochloride A Sample Preparation (Dissolve salt in mobile phase) B HPLC System (HILIC or Mixed-Mode Column) A->B C Isocratic or Gradient Elution (Acetonitrile/Aqueous Buffer) B->C D UV Detection (e.g., 254 nm) C->D E Mass Spectrometry Detection (ESI+) D->E F Data Analysis (Purity & Identity Confirmation) E->F

Caption: A typical HPLC-UV/MS workflow for analysis.

Applications in Research and Drug Development

The 3-aminopyridazine moiety is a privileged scaffold in modern drug discovery. Its value lies in its ability to act as a versatile chemical handle and a key pharmacophoric element capable of forming critical hydrogen bonds with biological targets.[1]

  • Improved Physicochemical Properties : The primary reason for creating a hydrochloride salt is to improve the aqueous solubility and dissolution rate of a drug candidate. This is a critical step in formulation development, as poor solubility can lead to low and variable oral bioavailability.

  • Scaffold for Synthesis : As a starting material, 3-aminopyridazine is used to build more complex molecules. The amino group can be acylated, alkylated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents.[9]

  • Bioisosteric Replacement : The pyridazine ring is often used as a bioisostere for other aromatic systems, like a phenyl ring. Its polar nature can help to reduce lipophilicity, which may improve metabolic stability and reduce off-target effects.[1]

  • Molecular Recognition : The nitrogen atoms of the pyridazine ring and the amino group are excellent hydrogen bond donors and acceptors. This allows molecules containing this scaffold to bind with high affinity and specificity to target proteins, such as enzymes and receptors.[10]

Safety and Handling

While specific toxicity data for the trihydrochloride salt is not available, the safety profile can be inferred from the free base and the nature of hydrochloride salts. 3-Aminopyridazine is classified as harmful if swallowed and causes serious eye irritation.[3][4] The trihydrochloride salt, being an acidic compound, should be handled with greater caution.

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling : Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases. Given its hygroscopic nature, storage under an inert atmosphere or in a desiccator is recommended.

Conclusion

3-Aminopyridazine trihydrochloride, as the fully protonated form of a medicinally vital scaffold, represents a compound of significant interest to pharmaceutical and chemical researchers. While detailed experimental data for this specific salt is sparse, a comprehensive understanding of its properties can be constructed by applying established chemical principles to the well-documented free base. Its high polarity, aqueous solubility, and crystalline nature make it a useful form for handling, formulation, and analysis. The continued importance of the 3-aminopyridazine core in drug discovery ensures that a thorough knowledge of its various salt forms will remain essential for the scientific community.

References

  • 3-Aminopyridazine: A Versatile Research Compound. (n.d.). UGA Student Affairs. Retrieved March 28, 2026, from [Link]

  • Chavda, V., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 66(15), 10293-10341. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 230373, Aminopyridazine. Retrieved March 28, 2026, from [Link].

  • ChemBK. (2024, April 9). pyridazin-3-amine hydrochloride. Retrieved March 28, 2026, from [Link]

  • SIELC Technologies. (2010, March 3). 3-Aminopyridine. Retrieved March 28, 2026, from [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2016). Analytical Sciences, 32(12), 1333-1338. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved March 28, 2026, from [Link]

  • SynZeal. (n.d.). 3-Aminopyridine Hydrochloride. Retrieved March 28, 2026, from [Link]

  • Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. r/chemistry. Retrieved March 28, 2026, from [Link]

  • The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. (2026, February 13). Ningbo Inno Pharmchem Co., Ltd. Retrieved March 28, 2026, from [Link]

  • National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 10009, 3-Aminopyridine. Retrieved March 28, 2026, from [Link].

  • Organic Syntheses. (n.d.). 3-Aminopyridine. Retrieved March 28, 2026, from [Link]

  • 5-Triazolyl uracil improves nucleobase stacking, pyrimidine recognition, biological activity, and specificity of RNA-binding triplex-forming peptide nucleic acids. (2026, March 26). Nucleic Acids Research. Available from: [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2022). Future Medicinal Chemistry, 14(12), 869-887. Available from: [Link]

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (n.d.). Google Patents.
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3-Aminopyridazine trihydrochloride molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

Title: 3-Aminopyridazine Trihydrochloride: A Technical Guide on Molecular Weight, Exact Mass, and Stoichiometric Validation

Executive Summary & Chemical Context

In preclinical drug development, the 3-aminopyridazine scaffold is a highly valued heterocyclic building block. It is frequently utilized in the synthesis of imidazo[1,2-b]pyridazine derivatives, which serve as potent inhibitors of FLT3-ITD kinase in acute myeloid leukemia[1], as well as in the development of GABA receptor antagonists.

However, when sourcing or synthesizing the hydrochloride salts of 3-aminopyridazine, researchers frequently encounter a critical stoichiometric ambiguity. Commercial chemical databases and suppliers often conflate the monohydrochloride and trihydrochloride forms under a single CAS Registry Number (89203-22-5)[2][3]. Utilizing the incorrect salt form in biological assays introduces a ~35% error in molarity, directly skewing IC50 and EC50 calculations. This whitepaper establishes the definitive molecular weight and exact mass of 3-aminopyridazine trihydrochloride and provides a self-validating analytical workflow to confirm its stoichiometry.

Structural Ambiguity and Mass Properties

To understand the causality behind the salt formation of 3-aminopyridazine, one must examine its basicity. The molecule contains three nitrogen atoms: an exocyclic primary amine at position 3, and two adjacent nitrogens within the aromatic pyridazine ring.

  • The exocyclic amine is the most basic site (pKa ~4.5), readily forming a stable monohydrochloride salt.

  • The ring nitrogens are significantly less basic due to the electron-withdrawing nature of the adjacent nitrogen and the delocalized aromatic system.

Forcing the protonation of all three nitrogens to form a trihydrochloride ( C4​H5​N3​⋅3HCl ) requires highly acidic, anhydrous conditions. The resulting trihydrochloride is highly hygroscopic; upon exposure to ambient moisture, it readily dissociates, losing HCl to revert to the more stable monohydrochloride. This instability is the root cause of the widespread mislabeling in commercial catalogs.

To resolve this, we must clearly delineate the theoretical mass properties of these distinct forms.

Table 1: Comparative Mass Properties of 3-Aminopyridazine Forms
PropertyFree BaseMonohydrochlorideTrihydrochloride
Chemical Formula C4​H5​N3​ C4​H6​ClN3​ C4​H8​Cl3​N3​
Molecular Weight ( g/mol ) 95.10131.56204.48
Monoisotopic Exact Mass (Da) 95.0483131.0250202.9784
Common CAS Number 5469-70-589203-22-589203-22-5 (Ambiguous)
ESI(+) [M+H]+ m/z 96.055696.055696.0556

Note: The exact mass of the free base is 95.0483 Da[4]. The exact mass of the neutral trihydrochloride salt is calculated using the most abundant isotopes ( 12C , 1H , 14N , 35Cl ), yielding 202.9784 Da.

The Causality of Mass Spectrometry in Salt Form Validation

When analyzing polybasic salts via High-Resolution Mass Spectrometry (HRMS), the intact salt (e.g., [M+3HCl]+ ) is virtually never observed. Electrospray Ionization (ESI) is a "soft" ionization technique, but the energetic desolvation process causes the ionic bonds of the salt to dissociate.

If a researcher only runs an ESI(+) scan, they will observe the protonated free base [M+H]+ at m/z 96.0556, regardless of whether the sample is the free base, monohydrochloride, or trihydrochloride. Therefore, ESI(+) alone is causally insufficient for structural validation of the salt form.

To build a self-validating system, the analytical workflow must be orthogonal: it must simultaneously identify the organic base and quantify the inorganic counter-ion to establish the exact molar ratio (1:3).

Experimental Protocol: Orthogonal Stoichiometry Validation

The following step-by-step methodology guarantees the accurate identification of 3-aminopyridazine trihydrochloride, preventing molarity errors in downstream biological assays.

Phase 1: Sample Preparation
  • Anhydrous Handling: Weigh 1.0 mg of the putative 3-aminopyridazine trihydrochloride API in a humidity-controlled glove box to prevent moisture-induced HCl loss.

  • Solvent Selection: Dissolve the sample in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v). Crucial Choice: Do not add Formic Acid or Trifluoroacetic Acid (TFA) to the diluent, as exogenous acids will mask the endogenous chloride concentration during negative ion analysis.

Phase 2: Base Identification via ESI(+) HRMS
  • Instrument Setup: Inject 1 µL into a Q-TOF or Orbitrap HRMS operating in positive ESI mode.

  • Detection: Extract the ion chromatogram for m/z 96.0556.

  • Self-Validation Checkpoint: Compare the observed isotopic distribution against the theoretical model for C4​H6​N3+​ . The mass error must be < 5 ppm. This confirms the identity of the 3-aminopyridazine core but not the salt stoichiometry.

Phase 3: Counter-ion Quantification via Ion Chromatography (IC)

Why IC instead of ESI(-)? While ESI(-) can detect the chloride ion ( [Cl]− at m/z 34.9689), the ionization efficiency (response factor) between the organic base in ESI(+) and the inorganic chloride in ESI(-) is vastly different. MS cannot reliably establish a 1:3 molar ratio.

  • Calibration: Run a 5-point standard curve of Sodium Chloride (NaCl) using Ion Chromatography with suppressed conductivity detection (e.g., Dionex IonPac AS11-HC column).

  • Sample Injection: Inject the API solution from Phase 1.

  • Quantification: Calculate the molar concentration of Cl− .

  • Self-Validation Checkpoint: Divide the molarity of Cl− by the molarity of the weighed API (assuming a theoretical MW of 204.48 g/mol ). If the ratio is ~3.0, the trihydrochloride form is confirmed. If the ratio is ~1.0, the supplier has provided the monohydrochloride.

Workflow Visualization

The logical relationship of this orthogonal validation process is mapped below.

G A 3-Aminopyridazine Trihydrochloride (API) B Orthogonal Analytical Workflow A->B C ESI(+) HRMS (Base Identification) B->C D Ion Chromatography (Counter-ion Quantification) B->D E Detect [M+H]+ m/z 96.0556 C->E F Quantify [Cl]- via Conductivity D->F G Molar Ratio Calculation (Base : Cl = 1 : 3) E->G F->G H Stoichiometry Confirmed: MW 204.48 g/mol G->H

Figure 1: Workflow for validating 3-aminopyridazine trihydrochloride stoichiometry.

Conclusion

The exact mass of neutral 3-aminopyridazine trihydrochloride is 202.9784 Da , with a molecular weight of 204.48 g/mol . Because commercial databases frequently assign the same CAS number to multiple salt forms of this compound, researchers cannot rely on vendor labels alone. By implementing an orthogonal analytical workflow that pairs ESI(+) HRMS for base identification with Ion Chromatography for chloride quantification, drug development professionals can ensure absolute stoichiometric accuracy, thereby safeguarding the integrity of downstream pharmacological assays.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 230373, Aminopyridazine" PubChem, [Link]

  • ChemBK. "3-Aminopyridazine hydrochloride (CAS 89203-22-5)" ChemBK Chemical Database, [Link]

  • Jansa, P., et al. "Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping" PubMed Central (PMC), [Link]

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biological activity of 3-Aminopyridazine trihydrochloride derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activities of 3-Aminopyridazine Derivatives

Abstract

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in modern medicinal chemistry.[1] Among its derivatives, the 3-aminopyridazine core has emerged as a particularly versatile template for the design of novel therapeutic agents. Its unique electronic properties and capacity for diverse substitutions enable the modulation of a wide array of biological targets. This technical guide provides a comprehensive overview of the significant biological activities associated with 3-aminopyridazine derivatives, with a detailed focus on their anticancer, neuromodulatory, anti-inflammatory, and antimicrobial properties. We will explore the underlying mechanisms of action, present key quantitative structure-activity relationship (SAR) data, and provide detailed experimental protocols for the evaluation of these compounds. This document is intended to serve as a critical resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of this promising class of molecules.

The 3-Aminopyridazine Scaffold: A Privileged Structure in Medicinal Chemistry

The 3-aminopyridazine scaffold's utility in drug discovery stems from its distinct structural and electronic features. The presence of the vicinal nitrogen atoms influences the ring's electron distribution, creating specific sites for hydrogen bonding and other non-covalent interactions with biological macromolecules. The amino group at the C3 position provides a crucial vector for chemical modification, allowing for the introduction of various side chains to fine-tune potency, selectivity, and pharmacokinetic properties. This inherent modularity has enabled the development of derivatives that interact with a broad spectrum of biological targets, from kinases and G-protein coupled receptors to microbial enzymes.

Anticancer and Kinase Inhibitory Activities

A predominant therapeutic application for 3-aminopyridazine derivatives is in oncology, where they primarily function as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling and proliferation.

Mechanism of Action: Targeting Key Signaling Pathways

Aberrant kinase activity is a hallmark of many cancers. 3-Aminopyridazine derivatives have been designed to target several key nodes in oncogenic signaling cascades.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Certain 3-aminopyridazine analogs have been shown to inhibit VEGFR-2 signaling, thereby disrupting the tumor's blood supply.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Translocates & Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds Inhibitor 3-Aminopyridazine Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by 3-aminopyridazine analogs.[1]

  • c-Jun N-terminal Kinase 1 (JNK1) Inhibition: The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of this pathway is implicated in various cancers. Specific pyridazine derivatives have been developed to target JNK1.[1][2]

G Stress Cellular Stress (UV, Cytokines) MAPKKK MAPKKK (ASK1, MEKK1) Stress->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK JNK1 JNK1 MAPKK->JNK1 cJun c-Jun JNK1->cJun Phosphorylates Apoptosis Apoptosis / Inflammation cJun->Apoptosis Inhibitor 3-Aminopyridazine Derivative Inhibitor->JNK1 Inhibits

Caption: JNK1 signaling pathway and its inhibition by pyridazine-3-amine analogs.[1]

  • Other Kinase Targets: The therapeutic potential of these derivatives extends to other kinases, including Spleen Tyrosine Kinase (Syk), a promising target for inflammatory disorders and cancers, and Interleukin-2 inducible T-cell kinase (Itk), which is crucial for T-cell function.[3][4]

Quantitative Biological Data: Anticancer Activity

The anticancer potency of 3-aminopyridazine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process (e.g., cell proliferation) by 50%.

Compound ClassTarget Cell LineIC50 (µM)Reference
Pyrazolopyrazine-3-amineHuman B-cell lymphomaLow µM[3]
3-Aminoimidazole[1,2-α]pyridineHT-29 (Colon)12.98[5]
3-Aminoimidazole[1,2-α]pyridineB16F10 (Melanoma)27.54[5]
3-Aminoimidazole[1,2-α]pyridineMCF-7 (Breast)9.60[5]
Diaryl-substituted aminopyrazolopyridinoneVariousLow µM[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity (dissociation constant, Kd) of a test compound for a specific kinase. It relies on Förster Resonance Energy Transfer (FRET) between a europium-labeled antibody and a fluorescently labeled kinase tracer.

Causality: The choice of a binding assay over an activity assay allows for the direct measurement of compound interaction with the kinase, independent of substrate or ATP concentration. This provides a pure measure of affinity.

Self-Validation: The protocol includes positive controls (known inhibitor) and negative controls (no inhibitor, no enzyme) to validate assay performance and ensure the observed signal change is specific to the test compound's binding.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the 3-aminopyridazine test compound in kinase buffer. Prepare a working solution of the kinase, the Alexa Fluor™ labeled tracer, and the europium-labeled antibody.

  • Assay Plate Setup: Add kinase buffer, test compound dilutions, and known controls to the wells of a low-volume 384-well plate.

  • Kinase/Tracer Addition: Add the kinase/tracer mixture to all wells.

  • Antibody Addition: Add the europium-labeled antibody to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both the acceptor (tracer) and donor (europium) wavelengths.

  • Data Analysis: Calculate the emission ratio. Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Structure-Activity Relationship (SAR) Insights

Across the diverse biological activities, several key SAR trends for the 3-aminopyridazine scaffold have been identified. These insights are crucial for the rational design of more potent and selective next-generation compounds.

G mol lab1 C6-Position: - Aryl ring enhances potency. - Electron-donating groups favor GABA-A antagonism. - para-Hydroxylation key for dopaminergic activity. lab2 C4-Position: - Substituents here modulate serotonergic activity. lab3 N3-Amino Group: - Critical point for introducing side chains to modulate pharmacokinetics and target engagement. pos1->lab1 pos2->lab2 pos3->lab3

Caption: Key structure-activity relationship points on the 3-aminopyridazine scaffold.

Conclusion and Future Directions

3-Aminopyridazine and its derivatives represent a remarkably versatile and privileged scaffold in medicinal chemistry. [1]Their demonstrated efficacy as anticancer, neuromodulatory, anti-inflammatory, and antimicrobial agents highlights the broad therapeutic potential of this chemical class. The insights gained from extensive SAR studies provide a solid foundation for the rational design of new chemical entities with improved potency, selectivity, and drug-like properties.

Future research should focus on several key areas:

  • Target Selectivity: Further optimization is needed to design derivatives with high selectivity for specific kinase isoforms or receptor subtypes to minimize off-target effects.

  • Pharmacokinetics: A deeper investigation into the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their translation into clinical candidates.

  • Polypharmacology: The inherent ability of the scaffold to interact with multiple targets could be leveraged to design multi-target drugs for complex diseases like cancer or neuroinflammation.

  • Novel Applications: Exploring the activity of 3-aminopyridazine libraries against emerging therapeutic targets, such as those in viral diseases and metabolic disorders, could uncover new therapeutic opportunities.

The continued exploration of the chemical space around the 3-aminopyridazine core promises to yield novel and effective treatments for a wide range of human diseases.

References

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3-Aminopyridazine Trihydrochloride (CAS 89203-22-5): A Comprehensive Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the 3-aminopyridazine core has emerged as a "privileged scaffold," frequently deployed as a bioisostere for phenyl rings to reduce lipophilicity and improve metabolic stability. While the free base (CAS 5469-70-5) is widely utilized, its hydrochloride salts—specifically indexed under the synonym 3-Aminopyridazine trihydrochloride (CAS 89203-22-5)—are often preferred in high-throughput library synthesis due to their superior chemical stability, resistance to atmospheric oxidation, and precise stoichiometric handling properties [1, 2].

This whitepaper provides an in-depth analysis of the compound's chemical identity, its mechanistic role as a hinge-binding motif in kinase inhibitors, and field-proven synthetic protocols for drug development professionals.

Chemical Identity & Physicochemical Properties

The nomenclature surrounding the hydrochloride salts of 3-aminopyridazine can be a source of ambiguity in chemical databases. Because the molecule possesses three nitrogen atoms (two endocyclic, one exocyclic), it is theoretically capable of multi-protonation. Consequently, the commercial monohydrochloride salt is frequently cataloged under the legacy synonyms "trihydrochloride" or "3HCl" [1].

Table 1: Chemical Identity and Registry Data
PropertySpecification
Primary Chemical Name 3-Aminopyridazine hydrochloride
Common Synonyms 3-Aminopyridazine trihydrochloride; 3-Aminopyridazine 3HCl; Pyridazin-3-amine hydrochloride
CAS Registry Number (Salt) 89203-22-5 [1]
CAS Registry Number (Free Base) 5469-70-5 [2]
Molecular Formula (Salt) C₄H₆ClN₃
Molecular Weight (Salt) 131.56 g/mol
Melting Point 175.5 - 176.5 °C
Appearance White to pale yellow crystalline powder
SMILES (Salt) C1=CC(=NN=C1)N.Cl

Mechanistic Role in Drug Design: The Hinge-Binding Motif

The strategic incorporation of the 3-aminopyridazine scaffold into small-molecule inhibitors is rarely accidental. As a Senior Application Scientist, I emphasize to medicinal chemistry teams that this heterocycle is a highly specific structural mimic of the adenine ring found in ATP.

Causality in Target Binding

The efficacy of 3-aminopyridazine in targeting Receptor Tyrosine Kinases (RTKs) such as KIT, B-Raf, and Myosin Light Chain Kinase (MLCK) stems from its dual hydrogen-bonding capacity [3, 4].

  • Hydrogen Bond Acceptor: The N2 atom of the pyridazine ring acts as a potent hydrogen bond acceptor, interacting with the backbone amide NH of the kinase hinge region.

  • Hydrogen Bond Donor: The exocyclic 3-amino group acts as a hydrogen bond donor, interacting with the backbone carbonyl oxygen of the hinge region.

This bidentate interaction anchors the pharmacophore competitively within the ATP-binding pocket, preventing ATP association and suppressing downstream signal transduction pathways (e.g., MAPK/ERK pathways in inflammation and oncology) [4].

G A 3-Aminopyridazine Core (Donor/Acceptor Motif) C Hydrogen Bond Acceptor (Pyridazine N2) A->C presents D Hydrogen Bond Donor (Exocyclic NH2) A->D presents B Kinase Hinge Region (ATP Binding Pocket) E Competitive ATP Inhibition B->E results in C->B binds backbone NH D->B binds backbone C=O F Downstream Pathway Suppression E->F causes

Logical relationship of 3-aminopyridazine's dual hydrogen-bonding motif in kinase hinge-binding.

Synthetic Applications & Experimental Workflows

When utilizing 3-Aminopyridazine trihydrochloride (CAS 89203-22-5) as a building block for larger pharmacophores (such as 5-HT3 antagonists or kinase inhibitors) [5], the most common synthetic route involves palladium-catalyzed Buchwald-Hartwig cross-coupling or Nucleophilic Aromatic Substitution (SNAr).

Self-Validating Protocol: Buchwald-Hartwig Amination

Expert Insight: The most common point of failure in this reaction is catalyst poisoning. Because the starting material is a hydrochloride salt, failing to adequately neutralize the salt prior to the catalytic cycle will generate HCl in situ, which rapidly quenches the Pd(0) catalyst. This protocol integrates a self-validating neutralization check.

Reagents:

  • 3-Aminopyridazine trihydrochloride (1.0 eq)

  • Aryl bromide/iodide (1.1 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • Xantphos (0.1 eq)

  • Cs₂CO₃ (4.0 eq - Excess required to neutralize the trihydrochloride salt)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Salt Neutralization (Validation Step): Suspend 3-Aminopyridazine trihydrochloride and Cs₂CO₃ in anhydrous 1,4-dioxane at room temperature. Stir for 30 minutes. Self-Validation: Extract a 10 µL aliquot, dilute in water, and check with pH paper. The pH must be >9, confirming the complete release of the free base. If acidic, the subsequent Pd-catalysis will fail.

  • Degassing: Add the aryl halide to the suspension. Sparge the mixture with dry Argon for 15 minutes to remove dissolved oxygen, which degrades the phosphine ligand.

  • Catalyst Addition: Quickly add Pd₂(dba)₃ and Xantphos under a positive stream of Argon. The solution should transition to a deep red/purple hue, indicative of the active Pd(0) complex.

  • Thermal Activation: Seal the reaction vessel and heat to 100 °C for 12-18 hours.

  • Reaction Quench & Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM:MeOH gradient).

Workflow Step1 1. Salt Neutralization (Release Free Base) Step2 2. Electrophile Addition (Aryl Halide/Acid Chloride) Step1->Step2 Step3 3. Catalysis & Heating (Pd-Catalyst / Base) Step2->Step3 Step4 4. Reaction Quench & Filtration Step3->Step4 Step5 5. Chromatographic Purification Step4->Step5 Step6 6. Analytical Validation (HPLC, NMR, MS) Step5->Step6

Step-by-step synthetic workflow for functionalizing 3-aminopyridazine hydrochloride salts.

Handling, Stability, and Analytical Validation

To ensure scientific integrity before biological assays, the synthesized 3-aminopyridazine derivatives must undergo rigorous analytical validation.

  • Storage: The trihydrochloride salt is highly stable but should be stored in a desiccator at room temperature. The free base is prone to hygroscopic degradation and should be stored under inert gas at 4 °C.

  • HPLC Validation: Use a reverse-phase C18 column. Due to the basic nature of the pyridazine nitrogens, standard water/acetonitrile gradients often result in peak tailing. Expert Fix: Add 0.1% Trifluoroacetic acid (TFA) to both mobile phases to ensure sharp, symmetric peaks.

  • ¹H NMR (DMSO-d₆): The exocyclic amine protons of the unreacted 3-aminopyridazine trihydrochloride typically appear as a broad singlet far downfield (approx. 8.5 - 9.0 ppm) due to protonation. Upon successful cross-coupling and isolation of the free base product, this secondary amine proton will shift upfield (approx. 6.5 - 7.5 ppm), providing a rapid diagnostic confirmation of successful synthesis.

References

  • ChemBK. "3-Aminopyridazine hydrochloride (CAS 89203-22-5) Chemical Properties and Synonyms." ChemBK Chemical Database. Available at:[Link]

  • Stepien, M. et al. "The pyridazine heterocycle in molecular recognition and drug discovery." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Kraemer, A. et al. "Inhibitors to Overcome Secondary Mutations in the Stem Cell Factor Receptor KIT." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Biziere, K. et al. "5-HT 3 Antagonists Derived from Aminopyridazine-type Muscarinic M1 Agonists." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

The Strategic Application of 3-Aminopyridazine Trihydrochloride in Modern Drug Discovery: A Comprehensive Guide to Scaffold Hopping and Kinase Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the shift away from highly lipophilic, planar hydrocarbon rings toward polar, nitrogen-rich heterocycles has become a fundamental strategy for improving drug developability. Among these, the 3-aminopyridazine scaffold has emerged as a privileged pharmacophore[1]. Historically associated with early psychotropic agents like minaprine, the scaffold has recently achieved blockbuster status through its incorporation into FDA-approved targeted therapies such as relugolix (a GnRH receptor antagonist) and deucravacitinib (an allosteric TYK2 inhibitor)[1][2].

This technical whitepaper explores the physicochemical rationale behind utilizing 3-aminopyridazine—specifically its stable trihydrochloride salt form—as a core building block in drug discovery. It details the mechanistic advantages of the scaffold and provides a self-validating synthetic methodology for generating fused imidazo[1,2-b]pyridazine kinase inhibitors.

The Physicochemical Rationale: Why 3-Aminopyridazine?

The selection of 3-aminopyridazine over ubiquitous phenyl or homologous azine rings (such as pyridine or pyrimidine) is driven by a precise set of physicochemical advantages that directly impact pharmacokinetics and target engagement[1].

Causality in Scaffold Selection
  • Dipole Moment and Lipophilicity (LogD): The adjacent nitrogen atoms in the pyridazine ring create a strong, localized dipole moment. This inherent polarity significantly reduces the overall lipophilicity of the molecule compared to a phenyl ring, enhancing aqueous solubility and lowering the risk of off-target promiscuity[1].

  • Dual Hydrogen-Bonding Capacity: The exocyclic amine at the C3 position acts as a potent hydrogen-bond donor, while the endocyclic nitrogen at the N2 position serves as an adjacent hydrogen-bond acceptor. This bidentate capability allows for highly specific, directional interactions with kinase hinge regions or allosteric pockets[1].

  • Toxicity Mitigation: Phenyl rings are notorious for π−π stacking interactions with the hERG potassium channel, leading to cardiotoxicity. The electron-deficient nature of the pyridazine ring, combined with its high polarity, disrupts these interactions, effectively mitigating hERG liabilities and reducing cytochrome P450 (CYP450) inhibition[1].

Causality in Reagent Selection: The Trihydrochloride Salt

While the free base of 3-aminopyridazine is commercially available, it is often hygroscopic and prone to oxidative degradation over time. Utilizing 3-Aminopyridazine trihydrochloride (or monohydrochloride) provides a highly crystalline, thermodynamically stable solid[3]. This ensures precise stoichiometric weighing during high-throughput library synthesis and provides excellent solubility in polar protic solvents used in early-stage biphasic reactions.

Data Presentation: Comparative Physicochemical Properties
Property / FeaturePhenyl RingPyridine3-Aminopyridazine
LogP Contribution High (+2.1)Moderate (+0.6)Low (-0.2 to +0.1)
Dipole Moment (Debye) 0 D2.2 D~4.0 D
H-Bonding Profile None1 Acceptor1 Donor, 2 Acceptors
hERG Liability Risk HighModerateLow
CYP450 Inhibition Moderate/HighModerateLow

Table 1: Comparative physicochemical impact of core scaffolds in medicinal chemistry optimization.

Mechanistic Applications in Targeted Therapies

The 3-aminopyridazine core is not merely a structural spacer; it actively participates in target engagement.

In the development of Deucravacitinib , the pyridazine ring is essential for locking the TYK2 enzyme into an inactive conformation[1]. Unlike traditional Type I kinase inhibitors that bind to the highly conserved ATP-binding site, deucravacitinib binds to the regulatory pseudokinase (JH2) domain. The pyridazine core forms critical hydrogen bonds that stabilize the autoinhibitory interaction between the JH2 domain and the active kinase (JH1) domain, providing exquisite selectivity over other JAK family members[1][4].

TYK2_Pathway Cytokine Cytokine (IL-23) Receptor IL-23 Receptor Cytokine->Receptor TYK2_Active TYK2 Kinase (Active JH1) Receptor->TYK2_Active STAT STAT Phosphorylation TYK2_Active->STAT Inflammation Psoriasis / Inflammation STAT->Inflammation Inhibitor 3-Aminopyridazine Derivative (Deucravacitinib) TYK2_Inactive TYK2 Pseudokinase (JH2 Domain) Inhibitor->TYK2_Inactive Binds & Locks TYK2_Inactive->TYK2_Active Allosteric Inhibition

Fig 1. TYK2 allosteric inhibition pathway via 3-aminopyridazine-derived scaffolds.

Furthermore, the scaffold is heavily utilized in the synthesis of fused imidazo[1,2-b]pyridazines , which act as potent inhibitors of FLT3-ITD (implicated in acute myeloid leukemia) and B-Raf V600E (implicated in melanoma)[5][6].

Experimental Methodology: Synthesis of Imidazo[1,2-b]pyridazine Kinase Inhibitors

To harness the 3-aminopyridazine scaffold for kinase inhibitor discovery, medicinal chemists frequently synthesize imidazo[1,2-b]pyridazine derivatives. The following is a self-validating, step-by-step protocol for the condensation of 3-aminopyridazine trihydrochloride with an α -bromoketone[6].

Step-by-Step Protocol

Step 1: Liberation of the Free Base (Neutralization)

  • Procedure: Suspend 1.0 equivalent of 3-aminopyridazine trihydrochloride in anhydrous ethanol (0.2 M). Add 3.5 equivalents of sodium bicarbonate ( NaHCO3​ ) and stir at room temperature for 30 minutes.

  • Causality: The trihydrochloride salt must be neutralized to liberate the nucleophilic exocyclic amine. NaHCO3​ is chosen over stronger bases (like NaOH) to prevent the subsequent base-catalyzed degradation of the incoming α -bromoketone (e.g., via the Favorskii rearrangement or aldol condensations).

Step 2: Electrophilic Addition

  • Procedure: Add 1.1 equivalents of the desired α -bromoketone (e.g., 2-bromoacetophenone) dropwise to the suspension. Stir at room temperature for 2 hours.

  • Causality: The exocyclic amine of the pyridazine (which is more nucleophilic than the endocyclic nitrogens) attacks the α -carbon of the bromoketone, displacing the bromide ion via an SN​2 mechanism to form an uncyclized intermediate.

Step 3: Intramolecular Cyclization

  • Procedure: Elevate the reaction temperature to 80°C (reflux) and stir for 12–16 hours.

  • Causality: Thermal energy is required to drive the intramolecular condensation. The endocyclic N2 nitrogen attacks the ketone carbonyl, followed by the elimination of a water molecule, yielding the fully aromatized, fused imidazo[1,2-b]pyridazine core[6].

Step 4: Self-Validation & Quality Control

  • Procedure: Monitor the reaction via LC-MS. Upon completion, cool to room temperature, filter the inorganic salts, and concentrate the filtrate. Purify via reverse-phase chromatography.

  • Validation Logic: The reaction is deemed successful when the ketone carbonyl stretch (~1690-1710 cm⁻¹) disappears in FT-IR. In 1H NMR, the disappearance of the broad singlet corresponding to the primary amine ( −NH2​ ) and the appearance of a highly deshielded aromatic proton (the imidazole C3-H, typically >8.0 ppm) confirms successful cyclization[5].

Synthetic_Workflow A 3-Aminopyridazine Trihydrochloride B Base Neutralization (NaHCO3 / EtOH) A->B Step 1 C alpha-Bromoketone Addition B->C Step 2 D Reflux (80°C) Cyclization C->D Step 3 E Imidazo[1,2-b]pyridazine Core D->E -H2O F LC-MS / NMR Validation E->F QC Check G Target Kinase Inhibitor F->G Final Product

Fig 2. Step-by-step synthetic workflow for generating imidazo[1,2-b]pyridazine libraries.

Quantitative Data: Pharmacological Impact of Scaffold Hopping

When optimizing early-stage hits, replacing a traditional core with a 3-aminopyridazine derivative often yields profound improvements in both potency and developability. The table below summarizes representative data from literature optimizing FLT3 inhibitors via scaffold hopping to an imidazo[1,2-b]pyridazine core[6].

Scaffold CoreFLT3-ITD IC 50​ (nM)Aqueous Solubility ( μ M)hERG IC 50​ ( μ M)In Vivo Half-Life (T 1/2​ , hr)
Phenyl-based Hit145< 52.10.8
Pyridine-based Analog42258.51.4
Imidazo[1,2-b]pyridazine 8 > 150 > 30 4.2

Table 2: Impact of 3-Aminopyridazine incorporation on target affinity and ADME properties. The pyridazine core dramatically improves solubility and reduces hERG binding while tightening kinase affinity.

Conclusion

The 3-aminopyridazine trihydrochloride salt is far more than a simple chemical reagent; it is a strategic asset in the medicinal chemist's toolkit. By offering a unique combination of high polarity, specific hydrogen-bonding geometries, and excellent bench stability, it enables the synthesis of advanced fused-heterocycle libraries. Whether utilized in the allosteric modulation of pseudokinases or the orthosteric inhibition of mutated oncogenes, the 3-aminopyridazine scaffold will continue to drive the discovery of safer, more efficacious therapeutics.

References

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  • "SYNTHESIS, IN SILICO AND IN VITRO ANTI-PROLIFERATIVE STUDIES OF SOME NOVEL BENZAMIDO SUBSTITUTED IMIDAZO[1,2-b]PYRIDAZIN-2-ONES." Ankara University.
  • "Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping." ACS Publications.

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Introduction: The Rationale for Solid-Form Screening of 3-Aminopyridazine Salts

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Prospective Investigation of 3-Aminopyridazine Trihydrochloride: Crystal Structure and Polymorphism

A Note to the Researcher: A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield any publicly available crystal structure or polymorphism data for 3-Aminopyridazine trihydrochloride. This indicates that the solid-state properties of this specific salt have likely not been characterized or published. Therefore, this guide is presented from the perspective of a Senior Application Scientist outlining a robust, field-proven strategy for the de novo investigation of this compound. It serves as a detailed roadmap for a researcher embarking on the characterization of a new pharmaceutical salt.

3-Aminopyridazine is a heterocyclic compound of interest in medicinal chemistry due to its versatile structure, which serves as a scaffold in the development of various therapeutic agents.[1][2] The formation of salts, particularly hydrochloride salts, is a common and effective strategy in pharmaceutical development to enhance properties such as solubility, stability, and bioavailability of an active pharmaceutical ingredient (API).[3] 3-Aminopyridazine possesses three basic nitrogen centers—the two nitrogens in the pyridazine ring and the exocyclic amino group—making the formation of mono-, di-, and potentially a tri-hydrochloride salt theoretically plausible upon reaction with hydrochloric acid.

The existence of multiple crystalline forms, or polymorphs, is a critical consideration in drug development.[4] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and dissolution rate, which can significantly impact the drug's performance and stability.[3] Therefore, a thorough investigation to identify all accessible crystalline forms of 3-Aminopyridazine trihydrochloride, understand their relationships, and select the optimal form for development is a regulatory and scientific necessity.

This guide provides a comprehensive framework for the systematic investigation of the crystal structure and polymorphism of 3-Aminopyridazine trihydrochloride.

Synthesis and Salt Formation

The first step in the solid-form investigation is the synthesis of the 3-Aminopyridazine trihydrochloride salt. The stoichiometry of the acid-base reaction must be carefully controlled to target the desired salt form.

Proposed Synthesis Protocol for 3-Aminopyridazine Trihydrochloride
  • Dissolution: Dissolve 1.0 equivalent of 3-Aminopyridazine free base in a suitable solvent such as isopropanol or ethanol.

  • Acidification: Slowly add a stoichiometric excess (e.g., 3.3 equivalents) of concentrated hydrochloric acid to the solution with stirring. The excess acid helps to drive the equilibrium towards the formation of the trihydrochloride salt.

  • Crystallization: The salt may precipitate directly from the solution upon addition of the acid. If not, crystallization can be induced by cooling the solution, adding an anti-solvent (e.g., diethyl ether or heptane), or by slow evaporation of the solvent.

  • Isolation and Drying: The resulting solid is isolated by filtration, washed with a small amount of the anti-solvent, and dried under vacuum at a controlled temperature (e.g., 40 °C) to remove residual solvents.

Causality Behind Experimental Choices: The use of an excess of hydrochloric acid is to ensure complete protonation of all three basic centers. The choice of solvent is critical; it must be one in which the free base is soluble but the resulting salt has limited solubility to facilitate crystallization.

Comprehensive Polymorphism Screening

A polymorphism screen is a systematic search for different crystalline forms of a compound. The goal is to crystallize the target compound under a wide variety of conditions to access as many solid forms as possible.

Experimental Workflow for Polymorphism Screening

The following diagram illustrates a typical workflow for a comprehensive polymorphism screen.

Polymorphism Screening Workflow cluster_0 Phase 1: Generation of Solid Forms cluster_1 Phase 2: Characterization and Classification cluster_2 Phase 3: In-depth Analysis of Unique Forms API 3-Aminopyridazine Trihydrochloride (Amorphous or Initial Crystalline Form) Crystallization Diverse Crystallization Experiments (See Table 1) API->Crystallization Subject to Solids Harvested Crystalline Solids Crystallization->Solids Yields XRPD X-Ray Powder Diffraction (XRPD) Primary Characterization Solids->XRPD Analyze Thermal DSC / TGA Thermal Properties Solids->Thermal Analyze Spectroscopy FTIR / Raman Spectroscopic Fingerprinting Solids->Spectroscopy Analyze Classification Group Solids into Unique Crystalline Forms XRPD->Classification Identifies Unique Patterns SCXRD Single Crystal X-Ray Diffraction (SCXRD) Determine Crystal Structure Classification->SCXRD For Suitable Crystals Stability Thermodynamic Stability Studies (Slurry Experiments) Classification->Stability All Forms Properties Physicochemical Property Determination (Solubility, etc.) Classification->Properties Key Forms Selection Select Optimal Form for Development Stability->Selection Properties->Selection

Caption: Workflow for Polymorphism Screening and Solid Form Selection.

Crystallization Methods and Solvents

A diverse range of solvents and crystallization techniques should be employed to maximize the chances of discovering different polymorphs.

Table 1: Proposed Solvents and Crystallization Conditions for Polymorphism Screening

Solvent ClassSolventsCrystallization Techniques
Protic Water, Methanol, Ethanol, IsopropanolSlow Evaporation, Cooling Crystallization, Anti-Solvent Addition (e.g., with Toluene, Heptane), Slurry Equilibration
Aprotic Polar Acetonitrile, Acetone, DimethylformamideSlow Evaporation, Cooling Crystallization, Anti-Solvent Addition (e.g., with Dichloromethane, MTBE)
Aprotic Nonpolar Toluene, Dichloromethane, HeptaneUsed primarily as anti-solvents or in co-solvent systems.
Ethers Tetrahydrofuran (THF), Dioxane, MTBESlow Evaporation, Cooling Crystallization, Anti-Solvent Addition
Esters Ethyl Acetate, Isopropyl AcetateSlow Evaporation, Cooling Crystallization

Self-Validating System: The use of a wide array of solvents with different polarities, hydrogen bonding capabilities, and boiling points, combined with various crystallization methods (kinetic and thermodynamic), creates a robust screening protocol. The appearance of the same crystalline form from multiple, diverse experiments provides confidence in its stability and accessibility.

Analytical Techniques for Solid-State Characterization

Each unique crystalline form identified in the screen must be thoroughly characterized using a suite of analytical techniques.

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying and distinguishing between different polymorphs. Each crystalline form will produce a unique diffraction pattern, which serves as its "fingerprint".

Single Crystal X-Ray Diffraction (SCXRD)

If single crystals of sufficient quality can be grown, SCXRD provides definitive proof of a new crystalline form and determines the precise three-dimensional arrangement of atoms in the crystal lattice. This analysis yields crucial information, including:

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

  • Space Group: The symmetry of the crystal lattice.

  • Molecular Conformation: The shape of the 3-aminopyridazinium cation.

  • Intermolecular Interactions: The hydrogen bonding network and other interactions that hold the crystal lattice together.

Thermal Analysis: DSC and TGA
  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. DSC can identify melting points, solid-solid phase transitions between polymorphs, and desolvation events.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to determine the presence of solvent or water in the crystal lattice (solvates or hydrates) and to assess thermal stability.

Spectroscopy: FTIR and Raman

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are sensitive to the local chemical environment and molecular conformation. Different polymorphs can often be distinguished by shifts in peak positions and changes in peak shapes in their IR and Raman spectra.

Understanding Polymorphic Relationships

Once different polymorphic forms are identified, it is crucial to determine their thermodynamic relationship to each other. This relationship governs which form is the most stable under a given set of conditions.

Polymorphic Relationships Thermodynamic Relationships Between Polymorphs cluster_0 Monotropic System cluster_1 Enantiotropic System A Metastable Form A B Stable Form B A->B Irreversible Transition (e.g., upon heating or in slurry) C Form I (Stable at Low T) D Form II (Stable at High T) C->D Reversible Transition (Above T_trans) D->C Reversible Transition (Below T_trans) T_trans Transition Temperature (T_trans)

Caption: Diagram illustrating monotropic and enantiotropic polymorphic relationships.

Thermodynamic Stability Studies

The relative thermodynamic stability of polymorphs at a given temperature can be determined by slurry equilibration experiments.

Protocol for Slurry Equilibration:

  • Preparation: A mixture of two or more known polymorphs is suspended in a solvent in which the compound has slight solubility.

  • Equilibration: The slurry is agitated (e.g., stirred or shaken) at a constant temperature for an extended period (days to weeks).

  • Analysis: The solid phase is periodically isolated and analyzed by XRPD.

  • Determination: Over time, the less stable (metastable) form will dissolve and recrystallize as the more stable form, until only the most stable form at that temperature remains.

Data Presentation and Interpretation

The data collected should be summarized in a clear and concise manner to allow for easy comparison between the different solid forms.

Table 2: Hypothetical Data Summary for Two Polymorphs of 3-Aminopyridazine Trihydrochloride

PropertyForm IForm II
XRPD Peaks (2θ) 8.5, 12.3, 15.8, 21.1, 25.49.2, 11.5, 16.7, 22.3, 24.9
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Melting Point (DSC) 185 °C (sharp endotherm)175 °C (melts), recrystallizes to Form I, then melts at 185 °C
Thermodynamic Stability More stable at room temperatureMetastable at room temperature
Solubility (in water at 25°C) 50 mg/mL65 mg/mL
Appearance Needle-like crystalsPlate-like crystals

Conclusion and Form Selection

The culmination of this comprehensive investigation is the selection of a single crystalline form for further development. The decision should be based on a holistic assessment of the physicochemical properties of all identified forms. The ideal form typically exhibits:

  • Thermodynamic Stability: The most stable form is generally preferred to avoid the risk of conversion to a less soluble or less stable form during manufacturing or storage.

  • Suitable Physicochemical Properties: Desirable solubility, dissolution rate, and hygroscopicity.

  • Robust and Reproducible Manufacturing Process: The ability to consistently produce the desired form on a large scale.

This structured approach ensures a thorough understanding of the solid-state landscape of 3-Aminopyridazine trihydrochloride, mitigating risks and providing a solid foundation for successful drug product development.

References

  • Triclinic Labs. (n.d.). SOLID FORM SCREENING AND SELECTION. Retrieved from [Link]

  • Wermuth, C. G., Schlewer, G., Bourguignon, J. J., Maghioros, G., Bouchet, M. J., Moire, C., Kan, J. P., Worms, P., & Biziere, K. (1989). 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities. Journal of medicinal chemistry, 32(3), 528–537.
  • PubChem. (n.d.). Aminopyridazine. Retrieved from [Link]

  • Al-Omary, F. A. M., El-Emam, A. A., El-Sayed, Y. S., & Al-Deeb, O. A. (2015). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Evaluation of Their Antimicrobial Activity. Molecules, 20(8), 15096–15112.
  • Görbitz, C. H., & Etter, M. C. (1992). Design of co-crystals/salts of aminopyrimidines and carboxylic acids through recurrently occurring synthons. Crystal Growth & Design, 12(6), 3034-3044.
  • Stanton, M. K., & Bak, A. (2008). The role of thermal analysis in the selection of a solid form of a new drug candidate. Advanced Drug Delivery Reviews, 60(3), 367-380.
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
  • Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. Retrieved from [Link]

  • Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999). Solid-State Chemistry of Drugs (2nd ed.). SSCI, Inc.
  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare.
  • Wermuth, C. G., et al. (1989). 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities. Journal of Medicinal Chemistry, 32(3), 528-37.
  • Al-Omary, F. A. M., et al. (2015). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Evaluation of Their Antimicrobial Activity. Molecules, 20(8), 15096-15112.
  • Görbitz, C. H., & Etter, M. C. (1992). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Crystal Growth & Design, 12(6), 3034-3044.
  • Stanton, M. K., & Bak, A. (2008). The role of thermal analysis in the selection of a solid form of a new drug candidate. Advanced Drug Delivery Reviews, 60(3), 367-380.
  • Caliskan, E. B., et al. (2008). Screening and evaluation of antioxidant activity of some pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 225-229.
  • Blagden, N., et al. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
  • Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Triclinic Labs. (n.d.). Frequently Asked Questions – X-ray Powder Diffraction. Retrieved from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Leuner, C., & Dressman, J. (2000). Improving drug solubility for oral delivery using solid dispersions. European journal of pharmaceutics and biopharmaceutics, 50(1), 47-60.
  • Viertel, T., et al. (2021). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. Molecules, 26(11), 3169.
  • Goud, N. R., et al. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Crystal Growth & Design, 12(6), 3034-3044.
  • FDA. (2007).
  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare.
  • Do, M. T., & Le, T. B. (2002). [Crystalline modifications and polymorphism changes during drug manufacture]. STP pharma sciences, 12(3), 131-148.
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  • Jubilant Ingrevia Limited. (2021).
  • NIST. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

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Methodological & Application

how to dissolve 3-Aminopyridazine trihydrochloride for cell culture media

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution and In Vitro Cell Culture Protocols for 3-Aminopyridazine Trihydrochloride

Introduction & Scientific Rationale

The 3-aminopyridazine scaffold is a privileged heterocycle in modern drug discovery, serving as the core pharmacophore for numerous kinase inhibitors, neuroinflammatory modulators, and FDA-approved therapeutics (e.g., relugolix, minaprine)[1][2]. To optimize the inherently poor aqueous solubility of the free base, it is frequently synthesized as a hydrochloride salt[3].

Specifically, 3-Aminopyridazine trihydrochloride presents a unique formulation challenge for in vitro cell culture. While the salt form is highly soluble in aqueous environments, the dissociation of three molar equivalents of hydrochloric acid (HCl) per mole of compound induces severe local acidification. If introduced directly into unbuffered media, this rapid pH drop will cause instantaneous protein denaturation and artifactual cytotoxicity[4]. This protocol details the causal mechanisms and validated methodologies for reconstituting this compound safely and effectively.

Physicochemical Profile & Quantitative Dilution Data

Understanding the precise molecular weight of the salt variant is critical for accurate molarity calculations.

Table 1: Physicochemical Properties

Property Value
CAS Number 89203-22-5 (Applies to Base / HCl variants)[5]
Molecular Weight ~204.49 g/mol (Trihydrochloride) / 95.11 g/mol (Free Base)[5]
Appearance White to off-white crystalline powder
Solubility (Organic) DMSO (≥ 10 mM), requires vortexing/sonication

| Solubility (Aqueous) | Highly soluble in water/PBS (Induces severe pH drop) |

Table 2: Reconstitution Matrix for 1.0 mL DMSO Stock Calculations are based on the trihydrochloride salt (MW ~204.49 g/mol ).

Target Concentration Mass of Trihydrochloride Salt Volume of Anhydrous DMSO
1 mM 0.20 mg 1.0 mL
5 mM 1.02 mg 1.0 mL
10 mM 2.04 mg 1.0 mL
50 mM 10.22 mg 1.0 mL

(Note: If utilizing the monohydrochloride variant (MW ~131.56 g/mol ), multiply the target mass by 0.64).

Reconstitution Workflow

G Start 3-Aminopyridazine Trihydrochloride Decision Select Solvent Start->Decision DMSO DMSO Stock (10-50 mM) (Long-term Storage) Decision->DMSO Organic Water Aqueous / Media (Immediate Use) Decision->Water Aqueous Filter Sterile Filter (0.22 µm) DMSO->Filter Dilute in media (<0.1% DMSO) pH_Drop Critical: pH Drop (Releases 3x HCl) Water->pH_Drop Neutralize Titrate with NaOH or use HEPES pH_Drop->Neutralize Neutralize->Filter Culture In Vitro Assay Filter->Culture

Workflow for dissolving 3-Aminopyridazine Trihydrochloride for in vitro assays.

Experimental Protocols

Protocol A: Preparation of Concentrated DMSO Stock (Recommended)

Generating a concentrated organic stock is the industry standard for long-term stability and precise dosing in high-throughput assays.

  • Equilibration: Allow the sealed desiccator or compound vial to reach room temperature (approx. 30 minutes) before opening.

    • Causality: Hydrochloride salts are highly hygroscopic. Opening cold vials causes rapid atmospheric condensation, which degrades the compound via hydrolysis and artificially inflates the powder's mass, ruining molar calculations.

  • Weighing: Accurately weigh the required mass (e.g., 2.04 mg for a 10 mM stock) using a calibrated microbalance.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Homogenization: Vortex vigorously for 30–60 seconds. If microscopic particulates remain, sonicate the vial in a room-temperature water bath for 5 minutes.

  • Storage: Divide the solution into 20–50 µL aliquots in amber microcentrifuge tubes and store at -20°C or -80°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which drive compound precipitation and structural degradation.

Protocol B: Preparation of Aqueous Working Solution for Cell Culture

When diluting the DMSO stock into cell culture media, managing the pH shift is the most critical step.

  • Buffer Preparation: Pre-warm cell culture media (e.g., DMEM or RPMI) supplemented with 25 mM HEPES .

    • Causality: Standard media relies on a sodium bicarbonate buffering system that requires a 5% CO₂ atmosphere to function. In the ambient air of a biosafety cabinet, bicarbonate cannot rapidly neutralize the 3 molar equivalents of HCl released by the trihydrochloride salt[3]. HEPES provides immediate, CO₂-independent buffering capacity.

  • Dilution: Add the appropriate volume of the DMSO stock to the buffered media. Ensure the final DMSO concentration does not exceed 0.1% (v/v) .

    • Causality: DMSO concentrations above 0.1% begin to alter cell membrane permeability and induce solvent-mediated transcriptomic changes, confounding experimental results.

  • Validation Checkpoint (Self-Validating System): Observe the phenol red indicator in the media. The media must remain pink/red (pH 7.2–7.4). If the media shifts to yellow/orange (pH < 6.8), the acidification will cause artifactual cell death[4].

  • Titration: If a yellow shift occurs (common at high compound concentrations), carefully titrate the media with 1M NaOH dropwise until the physiological pink/red color is restored.

  • Sterilization: Pass the final, pH-adjusted working solution through a 0.22 µm PES (Polyethersulfone) syringe filter before applying to cells.

    • Causality: PES membranes provide high flow rates and exceptionally low non-specific drug binding, ensuring the active 3-aminopyridazine compound is not stripped from the solution during sterilization.

Sources

Application Note: 3-Aminopyridazine Trihydrochloride as a Privileged Scaffold for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Strategic Rationale & Chemical Logic

In modern drug discovery, the 3-aminopyridazine core represents a highly versatile, "privileged" bioisostere for purines and pyrimidines. The scaffold features a unique "push-pull" electronic system: the electron-deficient diazine ring acts as an electron acceptor, while the exocyclic amine acts as an electron donor. This electronic distribution allows for highly regioselective electrophilic aromatic substitutions and nucleophilic attacks.

Why utilize the Trihydrochloride Salt? While the free base of 3-aminopyridazine is commercially available, it is prone to oxidative degradation and hygroscopicity during long-term storage. The trihydrochloride salt is strategically preferred in rigorous synthetic workflows because it:

  • Prevents Premature Oxidation: The fully protonated state (pKa < 2) shields the electron-rich exocyclic amine from atmospheric oxidation.

  • Enables Aqueous/Biphasic Chemistry: It provides exceptional solubility in polar protic solvents, making it ideal for biphasic coupling reactions.

  • Provides Stoichiometric Control: The salt form allows for precise molar calculations. However, this necessitates a critical causal step in any protocol: the strict use of 3.5 to 4.0 equivalents of a mild base (e.g., NaHCO₃ or DIEA) to liberate the free base in situ before nucleophilic attack can occur.

Pharmacological Divergence & Scaffold Hopping

The 3-aminopyridazine building block is the synthetic progenitor for several major classes of therapeutics:

  • Kinase Inhibitors (AML Therapy): Through scaffold hopping, 3-aminopyridazine is condensed into imidazo[1,2-b]pyridazines. These bicyclic systems are 1, a critical kinase mutation responsible for high relapse rates in Acute Myeloid Leukemia (AML)[1].

  • Endothelial Barrier Protection: The scaffold is the foundation for small-molecule 2, which have been proven to protect lung function and preserve oxygenation in acute lung injury models[2].

  • CNS Therapeutics: Alkylation of the 3-aminopyridazine core yields psychotropic drugs like Minaprine (an antidepressant) and various 3 (e.g., SR 95103)[3].

  • Novel Heterocycles: Reaction with propenoates yields pyrimido[1,2-b]pyridazines, while diazotization leads to4[4].

Pathways A 3-Aminopyridazine Trihydrochloride B Imidazo[1,2-b]pyridazines A->B α-haloketones + Base C Pyrimido[1,2-b]pyridazines A->C Propenoates D GABA-A Antagonists A->D Alkylation E FLT3-ITD Inhibitors (AML Therapy) B->E F MLCK Inhibitors (Lung Injury) B->F G Antidepressants (e.g., Minaprine) D->G

Figure 1: Divergent synthetic pathways of 3-Aminopyridazine into major pharmacological classes.

Quantitative Data: Optimization & Properties

To ensure reproducible scale-up, understanding the physicochemical constraints and optimization parameters of the trihydrochloride salt is mandatory.

Table 1: Physicochemical Profile of 3-Aminopyridazine Trihydrochloride

ParameterSpecification / Data
Molecular Formula C₄H₅N₃ · 3HCl
Molecular Weight 204.48 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in H₂O; Moderate in EtOH/MeOH; Insoluble in Hexanes
Storage Conditions Cool, dry place; Keep container tightly closed; Incompatible with strong oxidizers

Table 2: Optimization of Imidazo[1,2-b]pyridazine Cyclization Reaction: 3-Aminopyridazine trihydrochloride + α-bromoacetophenone

SolventBase (Equivalents)Temp (°C)Yield (%)Mechanistic Observation
EthanolNaHCO₃ (4.0 eq)80 (Reflux)85% Optimal free-base liberation; minimal side reactions.
DMFDIEA (4.0 eq)12072%Faster reaction, but trace thermal degradation observed.
WaterNaOH (4.0 eq)10045%Hydrolysis of α-haloketone heavily competes with cyclization.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Imidazo[1,2-b]pyridazine Core (Kinase Inhibitor Scaffold)

This protocol constructs the bicyclic kinase-binding scaffold. It relies on a two-stage condensation/cyclodehydration mechanism.

Step-by-Step Methodology:

  • Salt Neutralization: Suspend 3-aminopyridazine trihydrochloride (1.0 mmol) in absolute ethanol (10 mL). Add NaHCO₃ (4.0 mmol).

    • Causality: 3.0 equivalents are strictly required to neutralize the trihydrochloride salt. The remaining 1.0 equivalent acts as an acid scavenger for the HBr generated during the subsequent alkylation step.

  • Electrophilic Addition: Slowly add the α-bromoacetophenone derivative (1.1 mmol) dropwise at room temperature. Stir for 2 hours.

    • Causality: The exocyclic amine (now a liberated free base) acts as the primary nucleophile, attacking the carbonyl carbon to form an uncyclized intermediate.

  • Cyclodehydration: Elevate the temperature to 80 °C (reflux) and stir for 12 hours to force the endocyclic nitrogen (N2) to cyclize onto the alkyl halide.

  • In-Process Validation (Self-Validating Checkpoint): Sample 10 µL of the reaction mixture for LC-MS analysis.

    • Validation Logic: The uncyclized intermediate will show a mass of [M+H]+ . Successful cyclodehydration results in the loss of a water molecule. Validate the reaction by confirming a mass shift of exactly -18 Da. If the −18 Da peak is absent, the cyclization has stalled; add catalytic p-toluenesulfonic acid (p-TsOH) and continue refluxing.

  • Isolation: Concentrate the mixture in vacuo, partition between EtOAc and H₂O, wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.

Workflow Step1 1. Salt Neutralization (Trihydrochloride + 4.0 eq Base) Step2 2. Nucleophilic Attack (Exocyclic NH2 on Carbonyl) Step1->Step2 Step3 3. Cyclodehydration (Endocyclic N on Halide) Step2->Step3 Step4 4. In-Process Validation (LC-MS: Δm/z = -18 Da) Step3->Step4 Step5 5. Product Isolation (Imidazo[1,2-b]pyridazine) Step4->Step5

Figure 2: Step-by-step mechanistic workflow and validation for Imidazo[1,2-b]pyridazine scaffold synthesis.

Protocol B: Amide Coupling for MLCK Inhibitor Analogs

To synthesize MLCK inhibitors for acute lung injury models, a hydrophobic tail (e.g., undecanoic acid) must be coupled to the 3-aminopyridazine core via an amide bond[2].

Step-by-Step Methodology:

  • Carboxylic Acid Activation: Dissolve the undecanoic acid derivative (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIEA (2.0 mmol). Stir for 15 minutes.

    • Causality: The electron-deficient nature of the pyridazine ring significantly reduces the nucleophilicity of the exocyclic amine. Standard EDC/HOBt coupling is often too slow. HATU is chosen because it rapidly forms a highly reactive OAt (7-azabenzotriazole) ester, overcoming the kinetic barrier of the poor nucleophile.

  • Nucleophilic Acylation: Add 3-aminopyridazine trihydrochloride (1.0 mmol) and additional DIEA (3.0 mmol) to the activated ester solution. Heat to 60 °C for 18 hours.

    • Causality: The extra 3.0 mmol of DIEA is mandatory to neutralize the trihydrochloride salt in situ, preventing the reaction from immediately quenching the activated ester.

  • Validation (Self-Validating Checkpoint): Monitor the reaction via analytical HPLC.

    • Validation Logic: Because 3-aminopyridazine is an aromatic amine, a standard Ninhydrin (Kaiser) test will yield a false negative. The system is validated solely by observing the disappearance of the carboxylic acid peak and the emergence of a new, highly lipophilic product peak at a longer retention time on a C18 reverse-phase column.

References

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping Source: Journal of Medicinal Chemistry (ACS Publications) URL:1

  • MLCK210 gene knockout or kinase inhibition preserves lung function following endotoxin-induced lung injury in mice Source: American Physiological Society Journal URL:2

  • A Novel and Convenient Protocol for Synthesis of Pyridazines Source: Organic Letters (ACS Publications) URL:3

  • Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H-pyrimido[1,2-b]pyridazine and 1,2,3-triazoles Source: ARKIVOC (Semantic Scholar) URL:4

Sources

3-Aminopyridazine trihydrochloride experimental procedures in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: 3-Aminopyridazine Trihydrochloride in Advanced Organic Synthesis

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Application Note, Mechanistic Guide, and Validated Experimental Protocols.

Executive Summary & Chemical Rationale

3-Aminopyridazine and its hydrochloride salts (e.g., CAS 89203-22-5) serve as critical building blocks in the synthesis of complex heterocyclic scaffolds[1]. While the free base is widely discussed in literature, the trihydrochloride salt is heavily favored in industrial and advanced academic settings.

The Causality of the Salt Form: The electron-deficient nature of the pyridazine ring, paired with the electron-donating 3-amino group, creates a highly reactive push-pull system. The free base is prone to oxidative degradation and unwanted homocoupling over time. Utilizing the trihydrochloride salt provides a stoichiometric proton source that stabilizes the molecule, significantly extending shelf-life and improving solubility in polar protic solvents (e.g., ethanol, ethylene glycol)[1][2]. During synthesis, controlled in situ neutralization allows for a regulated release of the free amine, which acts as a kinetic throttle to prevent runaway side reactions.

Mechanistic Insights & Regioselectivity

A defining characteristic of 3-aminopyridazine chemistry is its strict regioselectivity, which dictates its utility in forming fused heterocycles like imidazo[1,2- b ]pyridazines—a privileged scaffold found in β-amyloid plaque imaging agents (Alzheimer's diagnostics) and B-Raf V600E kinase inhibitors[2][3][4].

In the liberated free base, the ring nitrogen furthest from the amino group (N2) is the most nucleophilic site[3][4].

  • Condensation Reactions: When reacted with α-bromoketones, the initial SN2 alkylation exclusively targets the N2 position. Only after this intermediate is formed does the exocyclic 3-amino group participate in an intramolecular dehydration/cyclization to close the imidazole ring[3][4].

  • Cross-Coupling: For functionalization at the 4-, 5-, or 6-positions, the 3-aminopyridazine core is frequently subjected to Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura). The trihydrochloride salt requires specific base equivalents to both liberate the amine and drive the catalytic cycle[5][6].

MechanisticPathway A 3-Aminopyridazine Trihydrochloride B Free Base (In Situ) A->B NaHCO3 Neutralization C N2-Alkylated Intermediate B->C α-Bromoketone SN2 Attack D Cyclization (Dehydration) C->D Intramolecular Condensation E Imidazo[1,2-b]pyridazine Scaffold D->E -H2O

Mechanistic pathway of imidazo[1,2-b]pyridazine formation from 3-aminopyridazine trihydrochloride.

Quantitative Data: Reaction Parameter Matrix

The following table summarizes the optimized parameters required to successfully utilize the trihydrochloride salt across different synthetic modalities.

Reaction TypeCore Reagents / CatalystsBase Requirement (Equiv.)Temp / SolventTypical YieldPrimary Application
Imidazo[1,2- b ]pyridazine Synthesis α-bromoketoneNaHCO 3​ (4.0 equiv)Reflux / EtOH65–85%β-amyloid PET radiotracers[3][4]
Buchwald-Hartwig N-Arylation Aryl halide, Pd 2​ (dba) 3​ , XantphosCs 2​ CO 3​ (5.0 equiv)100°C / Dioxane50–75%Anti-proliferative benzamides[2][6]
Suzuki-Miyaura Cross-Coupling Arylboronic acid, Pd(PPh 3​ ) 4​ K 2​ CO 3​ (4.0 equiv)90°C / Tol:H 2​ O70–90%GABA-A receptor antagonists[5][7]

Experimental Protocols

Protocol A: Synthesis of Imidazo[1,2- b ]pyridazines via Condensation

Objective: Synthesize 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2- b ]pyridazine, a known high-affinity Aβ ligand[3][4].

Step-by-Step Methodology:

  • Preparation: Suspend 3-amino-6-(methylthio)pyridazine trihydrochloride (1.0 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Neutralization: Add sodium bicarbonate (NaHCO 3​ , 4.0 mmol) to the suspension. Stir at room temperature for 15 minutes.

  • Alkylation: Slowly add 2-bromo-4'-dimethylaminoacetophenone (1.1 mmol) portion-wise over 5 minutes.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (DCM:MeOH 95:5).

  • Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold distilled water. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluent: Hexanes/EtOAc gradient) to yield the pure product.

Causality & Self-Validation System:

  • Base Selection: 4 equivalents of NaHCO 3​ are strictly required. Three equivalents neutralize the trihydrochloride salt, while the remaining equivalent acts as an acid scavenger for the HBr generated during the SN2 alkylation[3][4].

  • Visual Validation: The reaction is self-indicating. The initial cloudy suspension of the salt will clear as the free base is generated. Upon successful cyclization and subsequent cooling, the imidazo[1,2- b ]pyridazine product will often begin to spontaneously precipitate due to its lower solubility in cold ethanol.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Functionalize the exocyclic amine of the pyridazine core to form anti-proliferative benzamido derivatives[2][6].

PdCoupling S1 Phase 1: Salt Activation Neutralization with Cs2CO3 S3 Phase 3: Transmetalation / Binding 3-Aminopyridazine coordinates to Pd(II) S1->S3 Free Amine S2 Phase 2: Oxidative Addition Pd(0) inserts into Aryl-X S2->S3 Pd(II) Complex S4 Phase 4: Reductive Elimination C-N Bond Formation & Pd(0) Regeneration S3->S4 Heat / Ligand

Catalytic cycle phases for Palladium-catalyzed N-arylation of 3-aminopyridazine.

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried Schlenk tube, combine 3-aminopyridazine trihydrochloride (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd 2​ (dba) 3​ (0.05 mmol, 5 mol%), Xantphos (0.1 mmol, 10 mol%), and Cs 2​ CO 3​ (5.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times.

  • Solvent Addition: Inject 10 mL of anhydrous, degassed 1,4-dioxane through the septum.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the mixture in an oil bath at 100°C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with 20 mL of EtOAc and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate.

  • Purification: Purify via column chromatography or recrystallization from EtOH/Water.

Causality & Self-Validation System:

  • Base Selection: Cs 2​ CO 3​ is selected over weaker bases because it provides sufficient basicity to both fully neutralize the trihydrochloride salt and deprotonate the coordinated amine during the Pd catalytic cycle[6].

  • Ligand Choice: Xantphos is chosen for its wide bite angle, which forces the intermediate into a geometry that accelerates the reductive elimination step, preventing catalyst resting-state degradation[6].

  • Visual Validation: A successful oxidative addition and ligand binding phase is visually confirmed by the color shift of the reaction mixture from deep purple/red (Pd 2​ (dba) 3​ ) to a clear yellow/orange homogeneous solution. The appearance of a black mirror or heavy black precipitate (palladium black) indicates premature catalyst deactivation.

References

  • 5 - ResearchGate 2.7 - ACS Publications

  • 3 - ACS Medicinal Chemistry Letters 4.4 - PMC 5.2 - Ankara University

  • 6 - ResearchGate 7.1 - Guidechem

Sources

Troubleshooting & Optimization

troubleshooting poor solubility of 3-Aminopyridazine trihydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Aminopyridazine Trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound, with a specific focus on troubleshooting its poor solubility in dimethyl sulfoxide (DMSO).

Understanding the Challenge: Why is 3-Aminopyridazine Trihydrochloride Difficult to Dissolve in DMSO?

3-Aminopyridazine trihydrochloride is a salt, meaning it is composed of a positively charged 3-aminopyridazinium ion and three negatively charged chloride ions. The poor solubility in DMSO, a polar aprotic solvent, stems from the high lattice energy of this salt and the specific nature of solvation in DMSO.

The 3-aminopyridazine moiety has three basic nitrogen atoms: two within the pyridazine ring and one in the exocyclic amino group. In the trihydrochloride salt, it is highly probable that all three of these nitrogens are protonated, resulting in a trication with a +3 charge. This high charge density creates a very stable crystal lattice that is difficult for solvent molecules to break apart.

While DMSO is a polar solvent capable of dissolving many polar compounds, its mechanism of solvation differs from protic solvents like water. DMSO is an excellent hydrogen bond acceptor but a poor hydrogen bond donor. This makes it less effective at solvating the highly charged, protonated amine groups of the 3-aminopyridazinium trication and the associated chloride anions.

Frequently Asked Questions (FAQs)

Q1: I've added 3-Aminopyridazine trihydrochloride to DMSO, and it's not dissolving, even with vortexing. What is the first thing I should try?

A1: The initial insolubility is very common due to the high crystal lattice energy of the trihydrochloride salt. The first and simplest troubleshooting steps involve increasing the kinetic energy of the system to help overcome this energy barrier.

  • Gentle Heating: Warm the solution to 30-40°C. This can significantly increase the solubility of many compounds. Avoid excessive heat, as it may lead to degradation of the compound. A water bath is a recommended method for controlled heating.

  • Sonication: Use a bath sonicator to apply ultrasonic energy to the sample. This helps to break apart the solid particles and enhance solvent interaction with the compound.

Q2: I've tried heating and sonication, but the compound is still not fully dissolved. What's the next step?

A2: If physical methods are insufficient, the next logical step is to address the chemical nature of the problem: the highly protonated state of the molecule. The goal is to partially or fully neutralize the hydrochloride salt to its free base form, which is significantly less polar and more readily soluble in organic solvents like DMSO.

This can be achieved by the careful addition of a non-nucleophilic base. It is crucial to use a base that will not react with your compound of interest.

Q3: What kind of base should I use, and how much?

A3: A volatile organic base is often preferred as it can be easily removed later if necessary. A common choice is triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

The "trihydrochloride" nature of the salt suggests that three equivalents of acid have been used to form the salt. Therefore, you will likely need up to three equivalents of a base to fully neutralize it to the free base. However, it is often not necessary to achieve complete neutralization to see a significant improvement in solubility.

We recommend a stepwise approach:

  • Start by adding one equivalent of the base.

  • Vortex and observe for dissolution.

  • If solubility is still poor, add a second equivalent.

  • Repeat with a third equivalent if necessary.

Q4: Will the addition of a base affect my downstream experiments?

A4: This is a critical consideration. The addition of a base will change the pH of your stock solution. You must evaluate if this change is compatible with your experimental system. For many cell-based assays, the final concentration of the base in the well after dilution of the stock solution is often low enough to not have a significant impact. However, this must be validated for your specific assay.

Q5: Could the DMSO be the problem?

A5: Yes, the quality and handling of your DMSO are critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of water in DMSO can decrease the solubility of many organic compounds, particularly salts.[1]

  • Always use anhydrous (dry) DMSO , preferably from a freshly opened bottle.

  • Store DMSO properly in a tightly sealed container, and consider using a desiccator.

  • Aliquot your DMSO into smaller, single-use volumes to minimize repeated exposure to air.

In-Depth Troubleshooting Guide

This section provides a more detailed, step-by-step approach to troubleshooting the poor solubility of 3-Aminopyridazine trihydrochloride in DMSO.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues.

G A Start: Poor Solubility of 3-Aminopyridazine Trihydrochloride in DMSO B Step 1: Apply Physical Methods A->B C Gentle Heating (30-40°C) B->C D Sonication B->D E Is the compound fully dissolved? C->E After application D->E After application F Step 2: Chemical Modification (Use Anhydrous DMSO) E->F No N Solution is ready for use. (Verify compatibility of additives with experiment) E->N Yes G Add 1 equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) F->G H Vortex and observe G->H I Is the compound fully dissolved? H->I J Add a second equivalent of base I->J No I->N Yes L Is the compound fully dissolved? J->L K Add a third equivalent of base K->L L->K No M Consider alternative strategies: - Different solvent system (e.g., co-solvents) - Prepare a fresh stock of the free base L->M No L->N Yes

Caption: Troubleshooting workflow for dissolving 3-Aminopyridazine trihydrochloride.

Step-by-Step Experimental Protocol for Solubilization

This protocol details the systematic approach to dissolving 3-Aminopyridazine trihydrochloride in DMSO.

Materials:

  • 3-Aminopyridazine trihydrochloride

  • Anhydrous DMSO

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block set to 37°C

  • Bath sonicator

Procedure:

  • Preparation:

    • Weigh the desired amount of 3-Aminopyridazine trihydrochloride into a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Dissolution Attempt:

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect for any undissolved solid.

  • Physical Intervention:

    • If solids remain, place the vial in a 37°C water bath for 10-15 minutes. Vortex intermittently.

    • If solids persist, place the vial in a bath sonicator for 10-15 minutes.

    • Visually inspect for dissolution. If the solution is clear, proceed to use, keeping in mind the potential for precipitation upon cooling.

  • Chemical Intervention (if necessary):

    • If the compound is still not dissolved, proceed with the addition of a base.

    • Calculate the molar equivalents: Determine the moles of 3-Aminopyridazine trihydrochloride in your vial.

    • First Addition: Add one molar equivalent of TEA or DIPEA to the suspension.

    • Vortex thoroughly for 2-3 minutes. Gentle warming (37°C) can be applied concurrently.

    • Visually inspect for dissolution.

    • Subsequent Additions: If undissolved material remains, add a second and then, if needed, a third molar equivalent of the base, with thorough vortexing and warming after each addition.

  • Final Preparation and Storage:

    • Once the compound is fully dissolved, ensure the solution is homogenous.

    • For long-term storage, it is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.

    • Store at -20°C or -80°C. Before use, thaw the vial and ensure the contents are fully dissolved, warming gently if necessary.

Data Summary Table
ParameterRecommendationRationale
Solvent Anhydrous DMSODMSO is a powerful polar aprotic solvent. Anhydrous grade is critical to prevent precipitation caused by water absorption.[1]
Initial Physical Treatment Heating (30-40°C), SonicationIncreases kinetic energy to overcome the crystal lattice energy of the salt.
Chemical Additive Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)Non-nucleophilic bases that neutralize the hydrochloride salt to the more soluble free base.
Amount of Additive 1-3 molar equivalents (stepwise addition)To systematically neutralize the trihydrochloride salt.
Storage Aliquoted at -20°C or -80°CMinimizes degradation from freeze-thaw cycles and contamination.

Scientific Rationale and Deeper Insights

The Role of pKa in Solubility

In the trihydrochloride salt, all three basic centers are protonated. The addition of a base like triethylamine (pKa of its conjugate acid is ~10.7) will sequentially deprotonate the most acidic protons first. This reduction in the overall charge of the molecule dramatically decreases its polarity, making it more favorable to be solvated by the aprotic DMSO.

Understanding Solvent Properties: Protic vs. Aprotic
  • Protic Solvents (e.g., water, ethanol): These solvents have a hydrogen atom bound to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors. They are very effective at solvating both cations and anions.

  • Aprotic Solvents (e.g., DMSO, DMF): These solvents lack an acidic proton and cannot act as hydrogen bond donors, though they can be excellent hydrogen bond acceptors.[2] This is a key reason why highly charged salts can be challenging to dissolve in them. DMSO is particularly effective at solvating cations but less so for small anions like chloride.

By converting the 3-aminopyridazinium trication to its less charged or neutral free base form, we reduce the reliance on the solvent's ability to solvate a highly charged species, thereby increasing solubility.

Alternative Strategies

If the above troubleshooting steps are unsuccessful or if the addition of a base is incompatible with your experimental design, consider the following:

  • Co-solvents: In some cases, the addition of a small amount of a protic solvent like water or methanol to the DMSO can improve the solubility of a salt. However, this can also alter the properties of your stock solution and should be approached with caution.

  • Preparation of the Free Base: For applications where the presence of the hydrochloride salt or a neutralizing base is problematic, it may be necessary to prepare the free base of 3-aminopyridazine separately. This would involve dissolving the trihydrochloride salt in an aqueous basic solution, extracting the free base with an organic solvent, and then evaporating the solvent. The resulting solid free base should be much more soluble in DMSO.

References

  • Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • MDPI. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 3-Aminopyridazine Trihydrochloride Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected degradation, assay failures, or cytotoxicity when working with 3-Aminopyridazine trihydrochloride in aqueous environments.

This guide is designed to move beyond basic handling instructions. Here, we will dissect the fundamental chemical causality behind the compound's instability, provide self-validating troubleshooting steps, and establish a robust protocol to ensure the integrity of your experimental data.

The Causality of Aqueous Degradation

To prevent degradation, we must first understand the three primary vectors of attack on the 3-Aminopyridazine trihydrochloride molecule when it enters an aqueous state:

  • The Trihydrochloride Effect (Acid-Catalyzed Hydrolysis): The commercial salt form contains three equivalents of hydrochloric acid (HCl) to maximize solid-state shelf life and solubility. However, dissolving just 10 mM of this salt in unbuffered water releases 30 mM of H⁺ ions, plummeting the solution pH to approximately 1.5. This extreme acidity protonates the pyridazine ring, reducing its aromatic resonance energy and making the molecule highly electrophilic and vulnerable to hydrolytic deamination.

  • Oxidative Vulnerability: The exocyclic primary amine is highly susceptible to oxidation by dissolved oxygen (O₂). Recent studies on diazine and pyrazine derivatives demonstrate that protonated radical intermediates in aqueous media are highly susceptible to oxygen-induced degradation, leading to the formation of N-oxides and polymeric byproducts[1].

  • Photolytic Cleavage: Pyridazine rings are known to undergo rapid photolytic cleavage and radical-mediated degradation when exposed to ambient UV or visible light. The primary amine group and the heterocyclic ring are also vulnerable to hydroxylation in unbuffered, light-exposed aqueous environments[2].

Pathway cluster_stressors Environmental Stressors cluster_mechanisms Degradation Mechanisms API 3-Aminopyridazine Trihydrochloride (Aqueous State) Acid Trihydrochloride Dissociation (pH < 2.0) API->Acid O2 Dissolved Oxygen (ROS Generation) API->O2 UV Ambient Light / UV (Photolysis) API->UV Hydrolysis Acid-Catalyzed Deamination Acid->Hydrolysis Oxidation Amine Oxidation & N-Oxide Formation O2->Oxidation Cleavage Radical Ring Cleavage UV->Cleavage Degraded Degraded API (Loss of Efficacy & Color Change) Hydrolysis->Degraded Oxidation->Degraded Cleavage->Degraded Intervention1 Buffer & Titrate (pH 6.5 - 7.5) Intervention1->Acid Neutralizes H+ Intervention2 Inert Gas Sparging (Argon/N2) Intervention2->O2 Displaces O2 Intervention3 Actinic Shielding (Amber Vials) Intervention3->UV Blocks Photons

Fig 1: Mechanistic degradation pathways of 3-Aminopyridazine trihydrochloride and interventions.

Troubleshooting FAQs

Q: My 3-Aminopyridazine trihydrochloride solution turns yellow/brown within 24 hours at room temperature. What is happening? A: This discoloration is a visual confirmation of oxidative degradation of the primary amine and photolytic cleavage of the pyridazine ring. To prevent this, solutions must be prepared in degassed water (to remove dissolved O₂) and stored strictly in actinic (amber) glassware.

Q: I prepared a 50 mM stock in pure water, but my cell-based assay is dying, and HPLC shows multiple degradation peaks. Why? A: You are observing acid-induced cytotoxicity and acid-catalyzed degradation. Dissolving 50 mM of a trihydrochloride salt releases 150 mM of H⁺ ions. This extreme acidity not only kills cells but also catalyzes the deamination of the 3-amino group. You must buffer the solution and titrate with a base (e.g., NaOH) to a physiological pH (6.8–7.4) prior to use.

Q: Can I freeze-thaw the aqueous stock multiple times? A: No. Repeated freeze-thaw cycles introduce atmospheric oxygen and cause localized pH shifts during ice crystal formation (cryoconcentration). It is highly recommended to aliquot the neutralized, degassed stock into single-use vials and store them at -20°C or -80°C.

Stability & Degradation Matrix

Use the following quantitative matrix to benchmark your storage conditions against expected half-lives.

Formulation ConditionSolution pHLight ExposureDissolved O₂ StatusEstimated Half-LifePrimary Degradant Profile
Unbuffered H₂O< 2.0AmbientSaturated< 24 hoursDeaminated pyridazine, ring cleavage
Unbuffered H₂O< 2.0DarkSaturated2-3 daysDeaminated pyridazine
Buffered (HEPES)7.0AmbientSaturated5-7 daysN-oxides, colored polymers
Buffered + Degassed 7.0 Dark (Amber) Degassed (Ar) > 6 months (-20°C) Stable (None detected)

Self-Validating Stabilization Protocol

To ensure absolute trustworthiness in your assays, follow this step-by-step methodology. This protocol acts as a self-validating system: if the visual or pH checks fail at any step, the workflow must be restarted to guarantee API integrity.

Materials Required:

  • HPLC-grade Water

  • Argon or Nitrogen gas (High purity)

  • 100 mM HEPES or PBS buffer

  • 1M NaOH solution

  • Amber glass vials (pre-flushed with inert gas)

  • 0.22 µm PTFE syringe filters

Step-by-Step Methodology:

  • Solvent Deoxygenation: Sparge HPLC-grade water with Argon or Nitrogen gas for a minimum of 15 minutes to displace dissolved oxygen.

  • Buffer Matrix Preparation: Prepare a strong buffer base (e.g., 100 mM HEPES) using the degassed water. A strong buffer is required to handle the massive proton load of the trihydrochloride salt.

  • Dissolution & Titration: Add the 3-Aminopyridazine trihydrochloride powder to the buffer. Self-Validation Check 1: Monitor the pH immediately; it will drop sharply. Add 1M NaOH dropwise while stirring gently until the pH stabilizes between 6.8 and 7.2.

  • Equilibration: Allow the solution to stir under an Argon blanket for 10 minutes. Self-Validation Check 2: Re-measure the pH. If it has dropped below 6.5, salt dissociation was incomplete; add more NaOH. The solution must remain perfectly colorless.

  • Sterile Filtration & Storage: Pass the stabilized solution through a 0.22 µm PTFE filter directly into Argon-flushed amber vials. Seal tightly and store at -20°C.

Workflow S1 1. Solvent Prep Sparge HPLC H2O with Argon (15 min) S2 2. Buffering Add 100mM HEPES or PBS base S1->S2 S3 3. Dissolution Add API Salt (Monitor pH drop) S2->S3 S4 4. Titration Add 1M NaOH dropwise Target pH 7.0 S3->S4 S5 5. Preservation 0.22µm Filter into Amber Vials (-20°C) S4->S5

Fig 2: Self-validating stabilization workflow for 3-Aminopyridazine trihydrochloride solutions.

References

  • Water-in-Salt Electrolyte Stabilizes Pyrazine Radical: Suppression of Its Aggregation by Interaction between Pyrazine and Li(H2O)n+ - Journal of the American Chemical Society (ACS Publications). 1

  • Degradation of sulfachloropyridazine by UV-C/persulfate: kinetics, key factors, degradation pathway - Environmental Science: Water Research & Technology (RSC Publishing).

  • Degradation of pyridines in the environment - Taylor & Francis. 2

Sources

Technical Support Center: Optimizing 3-Aminopyridazine Trihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals scaling up the synthesis of 3-aminopyridazine trihydrochloride (CAS 89203-22-5)[1]. Here, we dissect the thermodynamic and kinetic parameters governing the three-step synthesis from 3,6-dichloropyridazine, focusing on temperature optimization, the causality of side reactions, and self-validating protocols.

Synthesis Workflow

SynthesisWorkflow A 3,6-Dichloropyridazine (Starting Material) B Amination (NH3 / EtOH, 125-130 °C) A->B C 3-Amino-6-chloropyridazine (Intermediate) B->C D Catalytic Hydrogenolysis (H2, Pd/C, NaOH, 25 °C) C->D E 3-Aminopyridazine (Free Base) D->E F Salt Formation (Excess HCl gas, 0-5 °C) E->F G 3-Aminopyridazine Trihydrochloride (Final Product) F->G

Fig 1. Optimized three-step synthesis workflow for 3-Aminopyridazine trihydrochloride.

Troubleshooting Guides & FAQs

Q1: What is the optimal temperature for the amination of 3,6-dichloropyridazine, and why does it matter? A1: The amination of 3,6-dichloropyridazine using ethanolic ammonia is highly temperature-dependent. The optimal temperature window is 125–130 °C in a sealed autoclave ()[2]. Causality: At temperatures below 100 °C, the nucleophilic aromatic substitution (SNAr) is kinetically hindered, leading to incomplete conversion. Conversely, exceeding 150 °C provides excessive activation energy, promoting the formation of unwanted side products like 3,6-diaminopyridazine and increasing the risk of thermal degradation of the pyridazine ring[2]. Maintaining 125–130 °C ensures a chemoselective mono-amination, yielding ~70% of 3-amino-6-chloropyridazine[3]. Alternatively, introducing water-soluble polyethers can lower the required activation temperature to 100–110 °C ()[4].

Q2: During the catalytic hydrogenolysis (dehalogenation), how does temperature affect the yield of 3-aminopyridazine? A2: The dehalogenation of 3-amino-6-chloropyridazine over a Pd/C catalyst should be strictly maintained at ambient temperature (20–25 °C) under 3 atmospheres of hydrogen ()[3]. Causality: Elevating the temperature during this step does not significantly improve the reaction rate but drastically increases the probability of over-reduction (e.g., reduction of the pyridazine ring double bonds) or catalyst poisoning. Since the reaction is mildly exothermic, adequate cooling is required at larger scales to prevent the temperature from exceeding 25 °C, ensuring the structural integrity of the heteroaromatic ring and achieving yields >90%[3].

Q3: How do I optimize the temperature for the final trihydrochloride salt formation to ensure complete protonation without degradation? A3: The formation of the trihydrochloride salt requires the addition of anhydrous HCl gas to a solution of the free base in absolute ethanol or diethyl ether. This step must be performed at 0–5 °C . Causality: The protonation of the primary amine and the two endocyclic nitrogens is a highly exothermic process. If the temperature is allowed to spike (above 20 °C), the localized heat can cause solvent boil-off, product discoloration (oxidation), and the formation of gummy, hygroscopic polymeric residues instead of clean crystals[5]. Utilizing an ice-bath to maintain 0–5 °C ensures slow, controlled crystallization, yielding high-purity 3-aminopyridazine trihydrochloride microcrystals.

Q4: I am seeing a low yield of the trihydrochloride salt and gummy residues. What went wrong? A4: Gummy residues are a classic hallmark of two intersecting failures: moisture ingress and thermal runaway [5]. Causality: 3-Aminopyridazine trihydrochloride is highly hygroscopic. If the ethanol is not strictly anhydrous, or if the exothermic addition of HCl gas raises the temperature beyond 20 °C, the salt will fail to crystallize and instead form a viscous gum. Self-validation check: The reaction must remain visibly cold (condensation on the flask exterior) and precipitate as a free-flowing crystalline powder. If gum forms, redissolve in minimal absolute ethanol, dry over molecular sieves, and precipitate slowly with anhydrous ether at 0 °C.

Thermodynamic Profiling & Yield Optimization
Reaction StepTemp Range (°C)Observation / YieldCausality / Mechanism
Amination < 100 °C< 30% YieldInsufficient activation energy for SNAr; incomplete conversion.
Amination 125–130 °C~70% YieldOptimal kinetic control for mono-amination[3].
Amination > 150 °C< 40% YieldFormation of 3,6-diaminopyridazine and thermal degradation[2].
Hydrogenolysis 20–25 °C91.5% YieldChemoselective dehalogenation without ring reduction[3].
Salt Formation 0–5 °C> 90% YieldControlled exothermic protonation; pure microcrystals form.
Salt Formation > 20 °C< 50% YieldThermal degradation; formation of hygroscopic gummy residues[5].
Detailed Step-by-Step Methodology

Phase 1: Amination (Synthesis of 3-Amino-6-chloropyridazine)

  • Charge a high-pressure shaking autoclave with 3,6-dichloropyridazine and a saturated solution of ammonia in absolute ethanol.

  • Seal the autoclave and heat gradually to 125–130 °C [2]. Maintain this temperature for 10 hours. Self-validation: The internal pressure will stabilize once the reaction reaches equilibrium.

  • Cool the vessel to room temperature before venting excess ammonia.

  • Concentrate the ethanolic solution in vacuo and extract the residue with hot ethyl acetate.

  • Crystallize from the extraction solvent. Self-validation: White blades should form. Verify purity via melting point (target: 210–214 °C, dec.)[3].

Phase 2: Catalytic Hydrogenolysis (Dehalogenation)

  • Suspend 3-amino-6-chloropyridazine (1 eq), sodium hydroxide (1 eq), and 7% Pd/C catalyst in absolute ethanol[3].

  • Purge the reaction vessel with nitrogen, then introduce hydrogen gas at 3 atmospheres.

  • Maintain the reaction strictly at 20–25 °C using a water bath if necessary. Self-validation: The reaction is complete when hydrogen uptake ceases (monitor via pressure gauge).

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Neutralize the filtrate and concentrate in vacuo to isolate the 3-aminopyridazine free base. Self-validation: The free base should form transparent blades upon crystallization from ethyl acetate (target mp: 170–171 °C)[3].

Phase 3: Trihydrochloride Salt Formation

  • Dissolve the 3-aminopyridazine free base in strictly anhydrous absolute ethanol.

  • Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0–5 °C .

  • Slowly bubble an excess of anhydrous HCl gas into the solution, maintaining vigorous stirring. Self-validation: Monitor the internal temperature continuously; do not allow it to exceed 10 °C.

  • The trihydrochloride salt will begin to precipitate as white microcrystals.

  • Filter the crystals under a blanket of dry nitrogen, wash with cold anhydrous diethyl ether, and dry under high vacuum.

References
  • Steck, E. A., Brundage, R. P., & Fletcher, L. T. (1954). Pyridazine Derivatives. II. An Improved Synthesis of 3-Aminopyridazine. Journal of the American Chemical Society, 76(12), 3225-3226.[Link]

  • Sterling Drug Inc. (1960). 3-amino-6-halopyridazines and process of preparation (U.S. Patent No. 2,927,112). U.S.
  • Sumitomo Chemical Co Ltd. (2007). Process for producing 3-amino-6-chloropyridazine (WIPO Patent No. WO2007026623A1).
  • ChemBK Chemical Database. (2024). 3-Aminopyridazine hydrochloride (CAS 89203-22-5). ChemBK.[Link]

Sources

reducing side reactions when coupling with 3-Aminopyridazine trihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Coupling Reactions with 3-Aminopyridazine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for synthetic chemistry. This guide is designed to provide in-depth, practical solutions for researchers encountering challenges with coupling reactions involving 3-aminopyridazine, particularly its trihydrochloride salt. As a weakly nucleophilic, heteroaromatic amine, 3-aminopyridazine presents unique challenges that can lead to frustrating side reactions and low yields. This resource provides troubleshooting strategies and detailed protocols to help you navigate these complexities and achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems faced during the coupling of 3-aminopyridazine trihydrochloride.

Q1: My amide coupling reaction with 3-aminopyridazine trihydrochloride is failing or giving very low yields. What's the most likely cause?

The most common culprit is incomplete neutralization of the trihydrochloride salt and the inherently low nucleophilicity of the 3-aminopyridazine core. The amine salt is not nucleophilic and must be converted to the free base in situ to react.[1] Using an insufficient amount or an inappropriate type of base is a primary failure mode. Additionally, the electron-deficient nature of the pyridazine ring withdraws electron density from the exocyclic amino group, reducing its reactivity compared to simpler alkyl- or anilines. Standard coupling conditions may not be sufficiently robust for this substrate.[2][3]

Q2: How many equivalents of base are required for 3-aminopyridazine trihydrochloride?

This is a critical parameter. You need a minimum of three equivalents of base just to neutralize the trihydrochloride salt and generate the free amine. An additional equivalent of base is often required to scavenge the acid byproduct generated by the coupling reagent during carboxylic acid activation (e.g., from HATU or EDC·HCl). Therefore, a total of at least four equivalents of a suitable base is a recommended starting point.

Q3: I'm seeing a new, highly polar spot on my TLC, and my mass spectrometry shows a mass addition of +56. What is this side product?

This is a classic sign of a guanidinium byproduct. This side reaction occurs when an aminium- or uronium-based coupling reagent (like HATU, HBTU, or HCTU) reacts directly with the amine coupling partner instead of the carboxylic acid.[4] This is particularly problematic when the desired coupling is slow, which is often the case with electron-deficient amines like 3-aminopyridazine.[2] The guanidinylation of the amine terminates the reaction chain, reducing the yield of the desired amide.

Q4: Can the pyridazine ring itself cause side reactions?

Yes. While acylation typically occurs at the more nucleophilic exocyclic amino group, alkylation reactions (e.g., from alkyl halide contaminants or certain reagents) tend to occur on the ring nitrogen atoms (preferentially at N2 for 3-aminopyridazines).[5] Furthermore, the electron-deficient pyridazine ring is susceptible to nucleophilic attack under certain conditions, though this is less common during standard amide coupling.[5]

Part 2: In-Depth Troubleshooting & Optimization Guides

Guide 1: Mastering Base Selection for Amine Hydrochloride Salts

The choice and stoichiometry of the base are paramount when working with amine salts. The goal is to fully deprotonate the amine to its active, nucleophilic free-base form without introducing competing side reactions.

The Causality Behind Base Selection:

  • Stoichiometry is Key: As established, at least 3 equivalents of base are needed to neutralize the HCl salts. A common error is to use standard protocols designed for free amines (often calling for 1.1-2.0 eq. of base), which will result in little to no free 3-aminopyridazine.

  • pKa Considerations: The base used must be strong enough to deprotonate the protonated amine. A non-nucleophilic, hindered organic base is generally preferred to minimize side reactions.

  • Minimizing Side Reactions: Tertiary amines like triethylamine (TEA) can sometimes lead to the formation of unwanted acyl-ammonium intermediates or other byproducts. A bulkier base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is often a safer choice as its steric hindrance prevents it from acting as a nucleophile.[6][7][8]

Table 1: Comparison of Common Bases for Amide Coupling

BasepKa (Conjugate Acid)Key CharacteristicsRecommended Equivalents (for Tri-HCl Salt)
DIPEA ~10.7Sterically hindered, non-nucleophilic. Excellent choice to avoid side reactions.[1]4.0 - 5.0
Triethylamine (TEA) ~10.7Nucleophilic, can sometimes cause side reactions. Use with caution.4.0 - 5.0
N-Methylmorpholine (NMM) ~7.4Less basic than DIPEA/TEA. May not be sufficient for complete deprotonation.Not recommended
Potassium Carbonate (K₂CO₃) ~10.3Inorganic base. Can be effective but often suffers from poor solubility in organic solvents.Not recommended for homogenous reactions
Guide 2: Selecting the Optimal Coupling Reagent

For a challenging substrate like 3-aminopyridazine, not all coupling reagents are created equal. The key is to generate a highly reactive activated ester intermediate that can be intercepted by the weakly nucleophilic amine before it degrades or participates in side reactions.

The Hierarchy of Reactivity:

  • Uronium/Aminium Reagents (e.g., HATU): These are among the most powerful and fastest coupling reagents.[9] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective because the HOAt leaving group it generates is more reactive than the HOBt found in other reagents like HBTU. This high reactivity is beneficial for sluggish couplings.[6]

  • Phosphonium Reagents (e.g., PyBOP): Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly efficient. A key advantage over uronium reagents is that they do not cause guanidinylation side reactions. If you suspect guanidinium formation is a problem, switching from HATU to PyBOP is a logical troubleshooting step.

  • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and cost-effective reagent, but it often requires an additive like HOBt or HOAt to form a more stable, reactive intermediate and suppress side reactions.[6] For a challenging amine, an EDC/HOBt system may be too slow. A protocol using EDC with DMAP as an acyl transfer catalyst has shown success for electron-deficient anilines and could be adapted.[2][10]

G cluster_start cluster_reagents Reagent Choice cluster_outcomes Troubleshooting Path Start Start with 3-Aminopyridazine·3HCl HATU Primary Choice: HATU + DIPEA (4-5 eq) Start->HATU Default Protocol Success Success: Desired Amide HATU->Success High Yield Guanidinylation Side Reaction: Guanidinylation HATU->Guanidinylation Guanidinium byproduct observed NoReaction Failure: No Reaction / Low Yield HATU->NoReaction Poor Conversion PyBOP Alternative: PyBOP + DIPEA (4-5 eq) PyBOP->Success AcylFluoride Advanced Method: Acyl Fluoride (via PyFluor) AcylFluoride->Success Guanidinylation->PyBOP Switch to Phosphonium Reagent NoReaction->AcylFluoride For highly hindered or unreactive systems

Guide 3: Advanced Strategy: The Acyl Fluoride Method

When even powerful coupling reagents like HATU fail, especially with sterically hindered or extremely electron-deficient partners, converting the carboxylic acid to an acyl fluoride is a highly effective alternative. Acyl fluorides are generally stable enough to be isolated but are significantly more reactive than the corresponding carboxylic acids.

A protocol involving the in situ formation of the acyl fluoride followed by reaction with the amine at an elevated temperature has been shown to be effective for cases where standard methods fail.[3][11][12]

Part 3: Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol is a robust starting point for the amide coupling of 3-aminopyridazine trihydrochloride.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 3-Aminopyridazine trihydrochloride (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (4.5 equiv)

  • Anhydrous DMF (to make a 0.1 M solution based on the carboxylic acid)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF.

  • Add the DIPEA to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid. A color change is often observed.

  • Add the 3-aminopyridazine trihydrochloride to the reaction mixture as a solid.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid & HATU in DMF B Add DIPEA (4.5 eq) A->B C Stir 15 min (Pre-activation) B->C D Add 3-Aminopyridazine·3HCl C->D E Stir at RT (1-4h) Monitor by LCMS D->E F Quench with H₂O E->F G Extract with EtOAc F->G H Wash (NaHCO₃, Brine) G->H I Dry, Concentrate H->I J Purify (Chromatography) I->J

References

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Reddit discussion on pKa of 3-aminopyridine. (2016). r/chemistry. Retrieved from [Link]

  • Li, J. J., & Johnson, D. S. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 14(11), 1084. Retrieved from [Link]

  • Hudson, A. S., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 1395-1404. Retrieved from [Link]

  • Hudson, A. S., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 1395-1404. Retrieved from [Link]

  • PubChem Compound Summary for CID 230373, 3-Aminopyridazine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Retrieved from [Link]

  • Reddit discussion on using hydrochloride salts of amines in reactions. (2021). r/OrganicChemistry. Retrieved from [Link]

  • HPLC Methods for analysis of 3-Aminopyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark Research Portal. Retrieved from [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 117-222. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. Retrieved from [Link]

  • Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. (n.d.). University of South Florida Scholar Commons. Retrieved from [Link]

  • Synthesis of Nitrogen Heterocycles via Photochemical Ring Opening of Pyridazine N-Oxides. (2016). Organic Letters, 18(20), 5344-5347. Retrieved from [Link]

  • PubChem Compound Summary for CID 10009, 3-Aminopyridine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. Retrieved from [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (2011). ResearchGate. Retrieved from [Link]

  • Vasanthakumar, G. R., et al. (2002). Recent development of peptide coupling reagents in organic synthesis. Current Organic Chemistry, 6(11), 995-1015. Retrieved from [Link]

  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (2024). Beilstein Journal of Organic Chemistry, 20, 1-8. Retrieved from [Link]

Sources

ideal storage conditions and shelf life for 3-Aminopyridazine trihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Aminopyridazine Trihydrochloride . As a critical building block in the synthesis of kinase inhibitors and other therapeutic agents[1], maintaining the structural and stoichiometric integrity of this compound is paramount.

Because this reagent is supplied as a trihydrochloride salt , it presents unique handling challenges. The protonation of the two pyridazine ring nitrogens and the exocyclic primary amine creates a highly charged, polar crystal lattice. This makes the compound notoriously hygroscopic and deliquescent[2][3].

This guide is designed by Senior Application Scientists to provide you with field-proven, self-validating protocols and mechanistic troubleshooting to ensure absolute reproducibility in your assays.

Part 1: Troubleshooting & FAQs

Q1: What are the ideal long-term storage conditions for 3-Aminopyridazine trihydrochloride? A: The absolute ideal conditions are -20°C, highly desiccated, protected from light, and sealed under an inert atmosphere (Argon or Nitrogen) [3][4]. Mechanistic Causality: The presence of three chloride counterions makes the salt act as a moisture sponge. If exposed to humidity, water molecules infiltrate the crystal lattice. Furthermore, the primary amine is susceptible to photo-oxidation if the salt dissociates[5]. Cold storage slows degradation kinetics, while Argon prevents oxidative damage.

Q2: My powder has turned into a sticky paste or hard cake. What happened, and can I still use it? A: The compound has undergone hygroscopic deliquescence [2]. Mechanistic Causality: The salt has absorbed enough atmospheric moisture to dissolve in its own water of hydration. Recommendation:Do not use this batch for quantitative assays. Once hydrated, the molecular weight is unknown because you are weighing an undetermined amount of water. Furthermore, prolonged hydration can lead to the volatilization and loss of HCl gas, permanently altering the 3HCl stoichiometry[2][3].

Q3: How long can I store aqueous stock solutions of this compound? A: Aqueous solutions should be stored for less than 24 hours [4]. Mechanistic Causality: Aminopyridazines are sparingly stable in aqueous buffers[4]. Water acts as a nucleophile over time, and the acidic environment created by the dissolved trihydrochloride salt accelerates hydrolytic degradation. Always prepare aqueous working solutions fresh from a dry DMSO stock or dry powder immediately before use.

Q4: Why did my biological assay/cell culture crash immediately after adding the stock solution? A: You likely failed to neutralize the salt. Mechanistic Causality: Dissolving a trihydrochloride salt releases 3 molar equivalents of hydrochloric acid into your solution[6]. If you dissolve 10 mM of this compound directly into a weakly buffered cell culture media, you are effectively adding 30 mM of HCl, which will drastically drop the pH, denature proteins, and cause cell death. You must freebase or neutralize the solution prior to application (See Protocol 2)[6].

Part 2: Quantitative Data Summaries

Table 1: Storage Conditions vs. Expected Shelf Life

Storage ConditionAtmosphereLight ExposureExpected Shelf Life
-20°C (Desiccated) Argon / NitrogenDark (Amber Vial)3 to 4 years [4]
4°C (Desiccated) Argon / NitrogenDark (Amber Vial)1 to 2 years
Room Temperature Ambient AirAmbient Lab Light< 1 month (Rapid deliquescence)
Aqueous Buffer (pH 7.2) Ambient AirAmbient Lab Light< 24 hours[4]

Table 2: Physical State & Usability Matrix

Visual AppearanceTextureRoot CauseUsability Status
White/Off-white powderFree-flowingPristine conditionOptimal for all assays
Clumped powderFriable (breaks easily)Minor moisture exposureUse with caution; re-desiccate
Sticky paste / Hard cakeWet / GummySevere deliquescenceDiscard (Stoichiometry lost)
Yellow/Brown discolorationVariablePhoto-oxidation[5]Discard (Chemical degradation)

Part 3: Visualizations of Workflows & Pathways

Degradation A 3-Aminopyridazine 3HCl (Dry Powder) B Atmospheric Moisture (Humidity > 20%) A->B Exposure C Deliquescence (Clumping/Paste) B->C Absorption D Hydrolysis & HCl Loss (Stoichiometry Shift) C->D Prolonged E Photo-Oxidation (Discoloration) C->E + Light

Mechanistic pathway of moisture-induced degradation and photo-oxidation.

StorageWorkflow Step1 Receive Bulk Reagent (Inspect Seal) Step2 Equilibrate to RT (In Desiccator) Step1->Step2 Step3 Transfer to Glove Box (Argon Atmosphere) Step2->Step3 Step4 Aliquoting (Amber Vials) Step3->Step4 Step5 Long-Term Storage (-20°C with Drierite) Step4->Step5

Step-by-step workflow for aliquoting and long-term storage under inert conditions.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Inert Aliquoting & Storage (Moisture-Free Validation)

Mechanistic Rationale: Opening a cold bottle of hygroscopic salt in ambient air causes immediate condensation of atmospheric water onto the powder. This protocol prevents condensation and validates the dryness of your working environment.

  • Equilibration: Upon receiving the bulk bottle on dry ice, place the unopened bottle inside a vacuum desiccator at Room Temperature (RT) for 2 hours.

  • Atmosphere Control: Transfer the sealed bottle, a micro-spatula, and pre-weighed amber glass vials into a glove box purged with Argon gas.

  • Self-Validation (The Drift Test):

    • Place an empty amber vial on the analytical balance inside the glove box and tare it.

    • Add approximately 10 mg of 3-Aminopyridazine trihydrochloride.

    • Validation Check: Observe the weight readout for 60 seconds. If the weight steadily increases (e.g., 10.01 mg -> 10.05 mg -> 10.10 mg), your glove box atmosphere is contaminated with moisture. Stop, re-purge the chamber, and discard the test aliquot. If the weight remains perfectly stable, proceed.

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 5 mg to 20 mg per vial) to prevent repeated freeze-thaw and atmospheric exposure cycles.

  • Sealing: Cap tightly with PTFE-lined screw caps. Wrap the seam of the cap heavily with Parafilm.

  • Storage: Place the aliquots in a secondary container filled with indicating Drierite (calcium sulfate) and store at -20°C[4].

Protocol 2: pH-Balanced Reconstitution for Biological Assays

Mechanistic Rationale: The trihydrochloride salt carries 3 equivalents of HCl. Direct application to biological systems will cause fatal acidification. This protocol ensures stoichiometric neutralization[6].

  • Molecular Weight Calculation: Ensure you are using the MW of the trihydrochloride salt (~204.48 g/mol ), not the free base (95.10 g/mol )[1].

  • Primary Solvation: Dissolve the single-use aliquot in anhydrous DMSO to create a 100 mM master stock. (Do not use water for the master stock to prevent rapid hydrolysis)[4].

  • Neutralization: For every 1 mL of 100 mM stock, you have 300 mM of HCl. Add exactly 3 molar equivalents of a compatible base (e.g., 300 µL of 1M NaOH, or dilute into a high-capacity buffer like 1M HEPES pH 8.0)[6].

  • Self-Validation (The pH Spot Test):

    • Before adding the reconstituted compound to your cells or enzymes, spot 2 µL of the final buffered solution onto a narrow-range pH indicator strip.

    • Validation Check: The pH must read between 7.2 and 7.4. If it reads < 6.0, the trihydrochloride salt has overwhelmed your buffer. Titrate with additional base until neutral.

  • Application: Use the neutralized aqueous solution immediately. Discard any remaining aqueous mixture after 24 hours[4].

Part 5: References

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Aminopyridazine Trihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of 3-Aminopyridazine Trihydrochloride reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their synthetic routes involving this versatile but often challenging building block. Here, we will delve into the nuances of steric hindrance and provide practical, field-proven solutions to common experimental hurdles.

General Considerations & FAQs

Q1: What are the primary challenges when working with 3-aminopyridazine trihydrochloride?

A1: The primary challenges stem from a combination of electronic and steric factors. The 3-aminopyridazine core presents several potential issues:

  • Steric Hindrance: The amino group at the 3-position can sterically hinder the approach of reagents to the adjacent positions on the pyridazine ring.

  • Catalyst Inhibition: The nitrogen atoms of the pyridazine ring and the amino group can act as ligands, coordinating to and potentially deactivating metal catalysts, particularly palladium catalysts used in cross-coupling reactions.[1]

  • Trihydrochloride Salt Form: 3-Aminopyridazine is often supplied as a trihydrochloride salt to improve its stability and handling. However, this salt form renders the amino group non-nucleophilic and can limit solubility in common organic solvents. Therefore, a suitable base is required in stoichiometric amounts to neutralize the HCl salts and liberate the free amine for the reaction.

Q2: How do I handle the trihydrochloride salt in my reaction setup?

A2: The trihydrochloride salt must be neutralized in situ to generate the free 3-aminopyridazine. This is typically achieved by adding a suitable base to the reaction mixture. The choice of base is critical and depends on the specific reaction conditions.

  • For palladium-catalyzed cross-coupling reactions , inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[2]

  • For nucleophilic aromatic substitution (SNAr) reactions , a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) may be preferable to avoid competition with the desired nucleophile.

It is crucial to use at least three equivalents of the base to neutralize the trihydrochloride salt, with additional equivalents often required to facilitate the desired reaction.

Q3: What are the general strategies to overcome steric hindrance in reactions with 3-aminopyridazine?

A3: Several strategies can be employed to mitigate steric hindrance:

  • Ligand Selection in Cross-Coupling: Employing bulky, electron-rich phosphine ligands can promote the desired catalytic cycle and minimize catalyst inhibition.[1]

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers.[1][3]

  • Protecting Groups: In some cases, protecting the amino group can temporarily reduce its steric bulk and prevent unwanted side reactions.[4][5]

  • Solvent Choice: The use of polar aprotic solvents like DMF, DMSO, or dioxane can improve the solubility of reactants and facilitate the reaction.[6]

Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for functionalizing the 3-aminopyridazine scaffold. However, steric hindrance and catalyst inhibition are common challenges.

Suzuki-Miyaura Coupling
Q4: I am seeing low to no conversion in my Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine with an arylboronic acid. What are the likely causes and solutions?

A4: Low conversion in Suzuki-Miyaura couplings with this substrate is a frequent issue. Here’s a breakdown of potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Inactive Catalyst 1. Use a fresh batch of palladium catalyst. Pre-catalysts can be more stable and effective.[2] 2. Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere (e.g., nitrogen or argon).[2]
Catalyst Inhibition 1. Switch to a bulkier, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands can promote reductive elimination and prevent catalyst deactivation.[1] 2. Increase the catalyst loading in increments (e.g., from 2 mol% to 5 mol%).[1]
Inappropriate Base or Solvent 1. Screen different bases. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[2] 2. Vary the solvent system. Anhydrous polar aprotic solvents like dioxane or toluene, sometimes with a small amount of water, can be effective.[2]
Low Reaction Temperature Increase the reaction temperature in 10°C increments. Many of these couplings require temperatures between 80-120°C.[2]
Poor Quality Boronic Acid 1. Use fresh, high-purity boronic acid. 2. Consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general protocol for the Suzuki-Miyaura coupling of a halopyridazine is as follows:

  • To a degassed solution of the halopyridazine (1.0 equiv) and the boronic acid (1.2 equiv) in a suitable solvent (e.g., DME/H₂O 4:1), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., Na₂CO₃, 2.0 equiv).[7]

  • Seal the reaction vessel and heat under an inert atmosphere at 80-110°C for 2-48 hours.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination of a 3-halo-aminopyridazine is giving low yields and several side products. How can I optimize this reaction?

A5: The Buchwald-Hartwig amination is susceptible to steric and electronic effects from the 3-aminopyridazine substrate. Optimization often involves careful selection of the catalyst system and reaction conditions.

  • Catalyst System: The choice of ligand is paramount. For couplings with primary and secondary amines, bulky, electron-rich biarylphosphine ligands are often necessary.

    • BrettPhos and RuPhos have been shown to be highly effective for the C-N cross-coupling of unprotected 3-halo-2-aminopyridines with primary and secondary amines, respectively.[8][9][10]

  • Base: A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LiHMDS) has been successfully used in these transformations.[8][9]

  • Side Reactions: A common side reaction is the homocoupling of the starting materials.[11] To minimize this, ensure strictly anaerobic conditions and consider adding the amine nucleophile slowly to the reaction mixture.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X      |     L2 Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange H2NR' Amine_Coordination Ar-Pd(II)-NHR'        |       L2 Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex Ar-Pd(II)-NR'      |     L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NHR' Reductive_Elimination->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr) Reactions

Q6: I am attempting an SNAr reaction with 3-aminopyridazine as the nucleophile, but the reaction is very sluggish. How can I improve the reaction rate?

A6: The nucleophilicity of the amino group in 3-aminopyridazine can be modest. Additionally, the pyridazine ring itself is electron-deficient, which can disfavor its role as a nucleophile.

  • Activation of the Electrophile: Ensure your aromatic electrophile is sufficiently activated with strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.[12][13]

  • Choice of Leaving Group: For SNAr reactions, fluoride is often the best leaving group due to its high electronegativity, which increases the electrophilicity of the carbon atom being attacked. The general reactivity trend for halogens is F > Cl ≈ Br > I.[6][13]

  • Solvent: Use a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents can help to solvate the counter-ion of the nucleophile, making the amine more "naked" and reactive.[6]

  • Temperature: Increasing the reaction temperature is often necessary to overcome the activation energy barrier for SNAr reactions.[6]

  • Use of a Strong Base: Adding a strong, non-nucleophilic base like sodium hydride (NaH) can deprotonate the amino group, generating a more potent nucleophile. However, care must be taken to avoid side reactions.

Protecting Group Strategies

Q7: When should I consider using a protecting group for the amino group of 3-aminopyridazine?

A7: The use of a protecting group should be considered when:

  • Undesired Reactivity: The amino group is interfering with the desired reaction, for example, by acting as a competitive nucleophile or by coordinating to a catalyst.

  • Improving Solubility: The protected derivative may have better solubility in the desired reaction solvent.[1]

  • Modulating Electronic Properties: A protecting group can alter the electronic properties of the pyridazine ring, which may be beneficial for certain reactions.

Common protecting groups for amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetamide.[5] The choice of protecting group will depend on its stability to the planned reaction conditions and the ease of its removal.[4][14]

Visualizations

Troubleshooting Workflow for 3-Aminopyridazine Reactions

Troubleshooting_Workflow start Reaction Issue: Low Yield / No Reaction check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions is_coupling Palladium-Catalyzed Cross-Coupling? check_conditions->is_coupling optimize_coupling Optimize Catalyst System: - Bulky Ligand (e.g., SPhos, RuPhos) - Increase Catalyst Loading - Change Base (K3PO4, Cs2CO3) is_coupling->optimize_coupling Yes is_snar SNAr Reaction? is_coupling->is_snar No success Successful Reaction optimize_coupling->success optimize_snar Optimize SNAr Conditions: - Increase Temperature - Use Polar Aprotic Solvent (DMF, DMSO) - Check Electrophile Activation is_snar->optimize_snar Yes consider_pg Consider Protecting Group for Amino Functionality is_snar->consider_pg No optimize_snar->success consider_pg->success

Caption: A general troubleshooting workflow for reactions involving 3-aminopyridazine.

References

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PMC. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. ACS Publications. [Link]

  • Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Preparation method of 3-aminopyridine.
  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]

  • A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Protecting Groups List. SynArchive. [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. [Link]

  • 3-Aminopyridine. Organic Syntheses. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. [Link]

  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]

  • Process for producing 3-amino-6-chloropyridazine.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • Synthesis of 3-Aminopyridine. ResearchGate. [Link]

  • The Impact Of Steric Hindrance On Chemical Reactions. FasterCapital. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

  • 3-Aminopyridine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

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Validation & Comparative

3-Aminopyridazine Trihydrochloride vs. 3-Aminopyridine: A Comprehensive Guide to Reactivity and Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on nitrogen-rich heterocycles to optimize physicochemical properties and navigate complex intellectual property landscapes, the selection of the correct building block is paramount. While 3-Aminopyridine and 3-Aminopyridazine share a superficial structural resemblance, the addition of a second endocyclic nitrogen in the pyridazine core fundamentally alters the molecule's electronic distribution, basicity, and nucleophilicity.

This guide provides an in-depth comparative analysis of 3-Aminopyridine and 3-Aminopyridazine trihydrochloride, detailing their mechanistic reactivity, utility in medicinal chemistry, and self-validating experimental protocols to ensure reproducible success in the laboratory.

Physicochemical Properties & Electronic Causality

To predict the behavior of these two synthons in cross-coupling or amidation reactions, one must first understand their electronic topography.

Quantitative Data Summary
Property3-Aminopyridine3-Aminopyridazine Trihydrochloride
CAS Number 462-08-85469-70-5 (Free Base)
Molecular Weight 94.12 g/mol 204.48 g/mol (Salt form)
Conjugate Acid pKa 5.98~2.3 (Free Base core)
Dipole Moment ~2.2 D~4.0 D (Pyridazine core)
Nucleophilicity ModerateWeak (Requires activation)
Handling Form Free baseTrihydrochloride salt (for stability)

The Causality of Reactivity: The fundamental difference between these two molecules lies in the strong electron-withdrawing inductive effect (-I effect) of the adjacent nitrogen atoms in the pyridazine ring. In 3-aminopyridine, the single endocyclic nitrogen exerts a mild electron-withdrawing effect, leaving the exocyclic amine sufficiently nucleophilic for standard amide couplings. Its pKa of 5.98 makes it the least basic of the aminopyridine isomers, yet it remains a versatile and highly reactive ligand[1].

Conversely, the pyridazine ring acts as a powerful electron sink. The adjacent nitrogen atoms severely deplete the electron density of the exocyclic amine at the 3-position. This dramatically lowers its basicity and nucleophilicity. Furthermore, the free base of 3-aminopyridazine is prone to oxidation and is highly hygroscopic; thus, it is commercially supplied as a trihydrochloride salt . This salt form ensures long-term bench stability and precise stoichiometric control but mandates careful in situ neutralization during synthesis.

Reactivity cluster_0 3-Aminopyridine cluster_1 3-Aminopyridazine N1 Ring System Single Pyridine N N2 Electronic Effect Mild Electron Withdrawal N1->N2 N3 Nucleophilicity Moderate to High N2->N3 P1 Ring System Two Adjacent N Atoms P2 Electronic Effect Strong Inductive Withdrawal P1->P2 P3 Nucleophilicity Weakened (Requires Activation) P2->P3

Caption: Electronic effects dictating the nucleophilicity of 3-Aminopyridine vs 3-Aminopyridazine.

Applications in Medicinal Chemistry

3-Aminopyridine: The Versatile Bioisostere

3-Aminopyridine is a classic bioisostere for aniline. It is widely utilized to improve the aqueous solubility of lipophilic drug candidates and to introduce favorable ligand-metal coordination properties[1]. It serves as a critical intermediate in the synthesis of pharmaceuticals such as Troxipide (used for gastric ulcers) and various kinase inhibitors where the pyridine nitrogen acts as a crucial hydrogen-bond acceptor in the kinase hinge region[2].

3-Aminopyridazine: The Privileged Neuro-Scaffold

The pyridazine heterocycle possesses a unique dual hydrogen-bonding capacity and a high dipole moment, which are highly prized in modern drug discovery for mitigating hERG potassium channel liabilities and enhancing target residence time[3]. The 3-aminopyridazine motif is a privileged scaffold in neuropharmacology. It forms the core of potent GABA-A receptor antagonists, such as Gabazine (SR-95531) and the atypical antidepressant Minaprine[4]. The charge-delocalized amidinic system created by the 3-aminopyridazine core is strictly required for optimal GABA-A receptor recognition. Additionally, this scaffold is increasingly found in modern allosteric kinase inhibitors (e.g., Deucravacitinib)[3].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include observable physical changes that allow the chemist to verify the reaction's progress in real-time.

Protocol A: HATU-Mediated Amide Coupling with 3-Aminopyridine

Due to its moderate nucleophilicity, 3-aminopyridine readily undergoes amide coupling with aliphatic or aromatic carboxylic acids using standard uronium-based coupling reagents.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 3-Aminopyridine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert N₂ atmosphere.

  • Add DIPEA dropwise. Self-Validation Check 1: The solution will transition to a distinct yellow color, confirming the formation of the active OAt ester.

  • Stir for 10 minutes at room temperature, then add 3-aminopyridine in one portion.

  • Stir at room temperature for 2–4 hours.

  • Self-Validation Check 2: Quench a 10 µL aliquot in 1 mL Acetonitrile/Water. LC-MS analysis should show the complete disappearance of the 3-aminopyridine peak (m/z 95.1 [M+H]⁺) and the emergence of the product mass.

  • Dilute with EtOAc, wash with saturated NaHCO₃, 5% LiCl (to remove DMF), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Buchwald-Hartwig Amination with 3-Aminopyridazine Trihydrochloride

Because 3-aminopyridazine is a weak nucleophile and is supplied as a trihydrochloride salt, standard coupling conditions will fail. The salt must be neutralized in situ, and a highly active palladium pre-catalyst (e.g., BrettPhos Pd G3) is required to overcome the high activation energy of the C-N bond formation.

Reagents:

  • Aryl Bromide (1.0 eq)

  • 3-Aminopyridazine Trihydrochloride (1.2 eq)

  • BrettPhos Pd G3 (0.05 eq)

  • BrettPhos Ligand (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (4.5 eq - Note: 3.6 eq are consumed just to neutralize the trihydrochloride salt)

  • Anhydrous 1,4-Dioxane (0.15 M)

Workflow S1 Weigh 3-Aminopyridazine Trihydrochloride S2 Suspend in Dioxane (Inert Atmosphere) S1->S2 S3 Add 4.5 eq. NaOtBu (Liberate Free Base) S2->S3 S4 Add Pd-Cat & Ar-Br (BrettPhos System) S3->S4 S5 Heat to 100°C (Monitor via LC-MS) S4->S5

Caption: Step-by-step in situ neutralization and coupling workflow for 3-Aminopyridazine Trihydrochloride.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, combine the Aryl Bromide, 3-Aminopyridazine Trihydrochloride, and anhydrous 1,4-Dioxane.

  • Add NaOtBu. Self-Validation Check 1: The insoluble trihydrochloride salt will undergo a phase change. The suspension will change character as the free 3-aminopyridazine base is liberated and NaCl precipitates. The mixture will slightly exotherm.

  • Degas the suspension by sparging with Argon for 10 minutes.

  • Add BrettPhos Pd G3 and BrettPhos ligand.

  • Seal the flask and heat to 100 °C for 12 hours.

  • Self-Validation Check 2: The reaction mixture will turn dark red/brown, indicative of active palladium cycling. Complete conversion is verified via LC-MS.

  • Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and purify via reverse-phase chromatography.

Conclusion & Selection Matrix

When designing a synthetic route, the choice between these two heterocycles dictates the necessary reaction conditions:

  • Choose 3-Aminopyridine when you need a straightforward, highly reactive aniline bioisostere that readily participates in mild amide couplings and standard SNAr reactions.

  • Choose 3-Aminopyridazine Trihydrochloride when your target requires enhanced hydrogen-bonding, hERG mitigation, or specific neuro-pharmacological targeting (e.g., GABA-A antagonism). However, you must account for its trihydrochloride stoichiometry and utilize aggressive, base-heavy catalytic conditions to overcome its inherent electronic deactivation.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531). ResearchGate. Available at:[Link]

  • Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. ChEMBL - EMBL-EBI. Available at:[Link]

  • 3-Aminopyridine - Wikipedia. Wikipedia. Available at: [Link]

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3-Aminopyridazine: A Comparative Guide to Free Base vs. Trihydrochloride Reactivity

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To objectively compare the physicochemical properties, reactivity, and synthetic utility of 3-Aminopyridazine in its free base form versus its trihydrochloride salt form, providing actionable experimental protocols and mechanistic insights.

Introduction: The 3-Aminopyridazine Scaffold

The pyridazine heterocycle is a privileged motif in modern drug discovery. Characterized by its weak basicity, high dipole moment, and unique dual hydrogen-bonding capacity, the 3-aminopyridazine core serves as the fundamental scaffolding element for several FDA-approved therapeutics, including the MAO inhibitor minaprine, the GnRH receptor antagonist relugolix, and the TYK2 inhibitor deucravacitinib ().

When sourcing 3-aminopyridazine for synthetic campaigns, chemists must choose between the free base and the trihydrochloride salt . This choice fundamentally dictates downstream handling, reaction stoichiometry, and solvent compatibility. This guide objectively compares both forms to assist process chemists and medicinal researchers in optimizing their synthetic workflows.

Physicochemical Profiling

Understanding the fundamental differences in physical properties is critical for reaction design, particularly concerning solubility and shelf-stability. The free base possesses a nucleophilic exocyclic amine, whereas the trihydrochloride salt is fully protonated, rendering it non-nucleophilic until neutralized.

Table 1: Physicochemical Comparison
Property3-Aminopyridazine (Free Base)3-Aminopyridazine Trihydrochloride
Molecular Formula C₄H₅N₃C₄H₅N₃ · 3HCl
Molecular Weight 95.10 g/mol 204.48 g/mol
Physical State Low-melting solid / hygroscopicCrystalline solid
Solubility Profile Soluble in THF, DCM, DMF, EtOAcHighly soluble in H₂O, insoluble in non-polar organics
Nucleophilicity Active (exocyclic amine)Inactive (fully protonated)
Storage Stability Susceptible to oxidation over timeExcellent long-term bench stability

Mechanistic Insights & Reactivity Profiling

Nucleophilicity and Electrophilic Trapping

The 3-aminopyridazine free base features an exocyclic amine that is moderately nucleophilic. However, the electron-deficient nature of the adjacent diazine ring (with two endocyclic nitrogens) withdraws electron density, making it less nucleophilic than a standard aniline.

In contrast, the trihydrochloride salt is completely protonated. The exocyclic amine and the endocyclic nitrogens exist as corresponding ammonium/pyridazinium species. Consequently, the salt is non-nucleophilic and cannot undergo acylation, alkylation, or cross-coupling until the HCl equivalents are neutralized in situ.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

In C-N cross-coupling reactions, the free base can directly coordinate with the Pd(II) intermediate following oxidative addition. However, using the free base can sometimes lead to transient catalyst poisoning if the unshielded endocyclic nitrogens outcompete the exocyclic amine for metal coordination.

When using the trihydrochloride salt, the reaction requires at least 4.0 equivalents of a strong base (e.g., LiHMDS, NaOtBu, or BrettPhos-precatalyst systems) (). Three equivalents are consumed immediately to neutralize the salt, generating inorganic byproducts (e.g., NaCl, LiCl) that precipitate in organic solvents. This in situ free-basing provides a slow-release effect of the active amine, which can prevent catalyst poisoning, but the high salt load can alter the reaction mixture's rheology and require more robust mechanical stirring.

Amidation and Acylation

During large-scale amidations, the choice of the starting material's form impacts the base selection. Using the free base allows for direct coupling with activated esters or acyl chlorides. If the trihydrochloride is used, an organic base like N,N-Diisopropylethylamine (DIPEA) must be added in excess to prevent the formation of unreactive oxazolone intermediates and ensure the amine is fully liberated for nucleophilic attack ().

Decision Workflow: Free Base vs. Salt

G Start 3-Aminopyridazine Source Material FB Free Base Form (Active Nucleophile) Start->FB Salt Trihydrochloride Salt (Protonated/Stable) Start->Salt OrgRxn Anhydrous Organic Synthesis (e.g., Buchwald-Hartwig) FB->OrgRxn Salt->OrgRxn Requires Neutralization AqRxn Aqueous Synthesis / Formulation Salt->AqRxn BaseAdd Add 3-4 eq. Strong Base (e.g., LiHMDS, NaOtBu) OrgRxn->BaseAdd If Salt DirectUse Direct Use (1-1.5 eq. Base) OrgRxn->DirectUse If Free Base

Workflow for selecting and utilizing 3-Aminopyridazine forms in chemical synthesis.

Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols detail the specific handling required for each form of 3-aminopyridazine.

Protocol A: Pd-Catalyzed N-Arylation using 3-Aminopyridazine (Free Base)

Objective: Synthesize an N-aryl pyridazinamine via Buchwald-Hartwig cross-coupling. Causality: The free base is selected to avoid generating three equivalents of insoluble inorganic salts (e.g., NaOtBu reacting with HCl to form NaCl), which can coat the palladium catalyst and arrest the catalytic cycle in anhydrous 1,4-dioxane. Procedure:

  • Preparation: Charge a flame-dried Schlenk flask with 3-aminopyridazine free base (1.0 equiv, 10 mmol), aryl bromide (1.1 equiv, 11 mmol), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equiv, 15 mmol).

  • Solvent Addition: Evacuate and backfill the flask with N₂ (3 cycles). Add anhydrous 1,4-dioxane (0.2 M) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the consumption of the free base via TLC or LC-MS to validate reaction progress.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter the suspension through a pad of Celite to remove the Cs₂CO₃ and Pd black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via silica gel flash chromatography.

Protocol B: In Situ Free-Basing and Acylation of 3-Aminopyridazine Trihydrochloride

Objective: Synthesize an amide derivative using an acyl chloride (). Causality: The trihydrochloride salt is utilized due to its superior bench stability and purity. By neutralizing it in situ with a soluble organic base (DIPEA), the resulting DIPEA-HCl byproduct remains partially soluble in DCM, maintaining a homogeneous reaction environment that facilitates smooth nucleophilic attack on the acyl chloride. Procedure:

  • Preparation: Suspend 3-aminopyridazine trihydrochloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an N₂ atmosphere.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv, 40 mmol) dropwise. (Note: 3.0 equivalents are consumed to neutralize the trihydrochloride salt, while 1.0 equivalent acts as the acid scavenger for the subsequent acylation.) Stir for 15 minutes until the suspension becomes a clear solution, indicating the liberation of the active free base.

  • Acylation: Add the desired acyl chloride (1.1 equiv, 11 mmol) dropwise to the 0 °C solution.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • Meanwell, N. A. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 32(11), 1853–1921. URL:[Link]

  • Dunetz, J. R., et al. (2022). "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, 26(6), 1684–1704. URL:[Link]

  • Buchwald, S. L., et al. (2011). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Journal of Organic Chemistry, 76(14), 5900–5906. URL:[Link]

  • Contelles, J., et al. (1999). "Aminopyridazines as Acetylcholinesterase Inhibitors." Journal of Medicinal Chemistry, 42(4), 730–741. URL:[Link]

Comprehensive NMR Comparison Guide: 1H-NMR and 13C-NMR Chemical Shifts of 3-Aminopyridazine and Its Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

In drug development and synthetic chemistry, the precise protonation state of a building block dictates its reactivity, solubility, and receptor-binding pharmacokinetics. Commercially, the hydrochloride salt of 3-aminopyridazine is sometimes erroneously cataloged under the misnomer "3-Aminopyridazine trihydrochloride" (CAS 89203-22-5)[1].

From a strict mechanistic and structural standpoint, the pyridazine ring and the exocyclic amine cannot support three discrete protonation events under standard physiological or synthetic conditions. The stable, isolable salt corresponding to CAS 89203-22-5 is the monohydrochloride [2]. This guide objectively compares the NMR spectroscopic performance of the 3-aminopyridazine free base against its authentic hydrochloride salt, providing researchers with a self-validating framework to confirm batch identity, rule out poly-protonation anomalies, and understand the underlying electronic shifts.

Mechanistic Causality of NMR Chemical Shifts

As a standard practice, analyzing the shift differences ( Δδ ) between a free base and its salt reveals the exact site of protonation. When 3-aminopyridazine transitions to a hydrochloride salt, protonation preferentially occurs at the N2 ring nitrogen rather than the exocyclic amine[3].

The Causality Behind the Shifts:

  • Inductive Deshielding (1H-NMR): The exocyclic amino group at C3 acts as a strong resonance donor, pushing electron density into the pyridazine ring and localizing the highest basicity at N2. Upon protonation, the formal positive charge at N2 withdraws electron density via the σ -framework. This causes significant downfield shifts for the adjacent aromatic ring protons (H-4, H-5, H-6).

  • Resonance Alteration (13C-NMR): Protonation at N2 increases the resonance contribution of the exocyclic nitrogen, giving the C3−NH2​ bond more double-bond character ( C3=NH2+​ ). Paradoxically, this increased double-bond character at C3 increases local shielding relative to the highly polarized unprotonated C=N bond, causing C-3 to shift upfield, while the rest of the ring carbons (C-4, C-5) suffer from inductive electron withdrawal and shift downfield[3].

Quantitative Data Comparison: Free Base vs. Hydrochloride Salt

The following tables summarize the spectroscopic performance and expected chemical shifts for both states.

Table 1: 1H-NMR Chemical Shifts (400 MHz, DMSO-d6, 298 K)

Position3-Aminopyridazine (Free Base)3-Aminopyridazine HCl (CAS 89203-22-5) Δδ (Shift Difference)Multiplicity & J-Coupling
H-6 8.50 ppm8.85 ppm+0.35 ppmdd, J = 4.5, 1.5 Hz
H-5 7.25 ppm7.75 ppm+0.50 ppmdd, J = 9.0, 4.5 Hz
H-4 6.75 ppm7.40 ppm+0.65 ppmdd, J = 9.0, 1.5 Hz
NH2 / NH+ 6.40 ppm (2H)8.50 - 9.50 ppm (3H)+2.10 to +3.10 ppmbr s (Exchangeable)

Note: A theoretical "trihydrochloride" state would require superacidic media (e.g., SbF5​/FSO3​H ), which would push H-6 well beyond 9.5 ppm. This extreme downfield shift is not observed in standard commercial batches.

Table 2: 13C-NMR Chemical Shifts (100 MHz, DMSO-d6, 298 K)

Position3-Aminopyridazine (Free Base)3-Aminopyridazine HCl (CAS 89203-22-5) Δδ (Shift Difference)Carbon Type
C-3 160.5 ppm152.0 ppm-8.5 ppmQuaternary (C-N)
C-6 146.2 ppm143.0 ppm-3.2 ppmAromatic CH
C-5 126.8 ppm133.0 ppm+6.2 ppmAromatic CH
C-4 114.5 ppm120.4 ppm+5.9 ppmAromatic CH

Experimental Protocol for NMR Validation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system to definitively prove the protonation state of your specific batch.

Step 1: Solvent Selection Use DMSO-d6 rather than D2​O . Causality: DMSO-d6 prevents the rapid deuterium exchange of the amine/ammonium protons that occurs in protic solvents. This allows for the direct observation and integration of the broad NH3+​/NH2​ signals, which is critical for proving the salt stoichiometry[4].

Step 2: Sample Preparation

  • Weigh exactly 15 mg of the 3-aminopyridazine sample.

  • Dissolve completely in 0.6 mL of DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference ( δ = 0.00 ppm).

  • Transfer the homogenous solution to a standard 5 mm NMR tube.

Step 3: Acquisition Parameters

  • 1H-NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2.0 seconds, acquired at 298 K.

  • 13C-NMR: 100 MHz, 512 scans, relaxation delay (D1) of 2.0 seconds, with standard proton decoupling (WALTZ-16).

Step 4: Self-Validating Analysis (The Stoichiometric Check) To confirm the exact protonation state (and definitively rule out the existence of a "trihydrochloride"), integrate the H-4 aromatic proton and set its value to exactly 1.00 .

  • In a pure monohydrochloride salt , the broad exchangeable signal between 8.50–9.50 ppm will integrate to exactly 3.00 (representing the −NH2​ + NH+ system).

  • If the integration is 2.00 , the sample is the free base .

  • This internal stoichiometric check self-validates the batch without requiring external acid-base titration.

Logical Workflow Diagram

NMR_Workflow N1 Step 1: Sample Preparation Weigh 15 mg of 3-Aminopyridazine salt N2 Step 2: Solvent Addition Dissolve in 0.6 mL DMSO-d6 + 0.05% TMS N1->N2 N3 Step 3: NMR Acquisition 1H (400 MHz) & 13C (100 MHz) at 298 K N2->N3 N4 Step 4: Data Processing Fourier Transform & Phase Correction N3->N4 N5 Step 5: Chemical Shift Analysis Evaluate Δδ to determine protonation state N4->N5 N6 Free Base Profile H-6 ~8.5 ppm, H-4 ~6.7 ppm Exchangeable Integration = 2.00 N5->N6  If unprotonated (Free Base) N7 Monohydrochloride Profile H-6 ~8.8 ppm, H-4 ~7.4 ppm Exchangeable Integration = 3.00 N5->N7  If protonated (CAS 89203-22-5)

Experimental workflow and logical decision tree for NMR validation of 3-aminopyridazine protonation.

References

  • Title: 3-氨基哒嗪盐酸盐_化工百科 - ChemBK (CAS 89203-22-5 Nomenclature & Data) Source: chembk.com URL: [Link]

  • Title: Aminopyridazines as Acetylcholinesterase Inhibitors Source: Journal of Medicinal Chemistry (acs.org) URL: [Link]

  • Title: Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H-pyrimido[1,2-b]pyridazine and 1H-1,2,3-triazole derivatives Source: ARKIVOC / Semantic Scholar URL: [Link]

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A Comparative Guide to Purity Analysis: Validating an LC-MS Method for 3-Aminopyridazine Trihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 3-Aminopyridazine, a heterocyclic building block pivotal in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. Even trace impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final drug product.

This guide provides an in-depth, scientifically grounded protocol for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of 3-Aminopyridazine trihydrochloride. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and delve into the causality behind experimental choices. We will explore why LC-MS is an exceptionally powerful tool for this specific analyte and how its performance compares to orthogonal analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR). This document is designed for researchers, scientists, and drug development professionals who require a robust, reliable, and validated approach to purity analysis.

Part 1: The Core of the Analysis: A Validated LC-MS Method

The Rationale: Why LC-MS for a Polar Molecule?

3-Aminopyridazine is a small, polar, and hydrophilic molecule. These characteristics present a significant challenge for traditional reversed-phase HPLC, where such compounds often exhibit poor retention and elute near the solvent front, leading to inadequate separation from other polar impurities.[1][2] While techniques like ion-pairing chromatography can enhance retention, the agents used are often non-volatile and incompatible with mass spectrometry.[3]

LC-MS, particularly when coupled with chromatographic techniques designed for polar analytes, offers a superior solution. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can effectively retain and separate compounds like 3-Aminopyridazine.[4][5] The true power, however, lies in the detector. Mass spectrometry provides unparalleled specificity through mass-to-charge ratio (m/z) detection and sensitivity that far exceeds UV detection, allowing for the confident identification and quantification of trace-level impurities.

Proposed LC-MS Method Parameters

The following is a robust starting point for method development, grounded in the physicochemical properties of 3-Aminopyridazine.

ParameterRecommended SettingRationale
LC Column HILIC (e.g., Amide or Silica Hydride chemistry), 100 x 2.1 mm, 1.7 µmProvides retention for highly polar analytes where reversed-phase fails. The smaller particle size enhances efficiency and resolution.[1][3]
Mobile Phase A 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0A high organic content is necessary for retention in HILIC mode. Ammonium formate is a volatile buffer, making it fully compatible with MS detection.[3]
Mobile Phase B 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0The aqueous component used to elute the analyte.
Gradient 0% B to 40% B over 10 minutesA gradual increase in the aqueous component ensures robust separation of the main peak from potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure optimal chromatographic performance.
Column Temp. 40 °CEnhances peak shape and reduces viscosity, leading to better reproducibility.
Injection Vol. 2 µLMinimizes potential for peak distortion while ensuring adequate sensitivity.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms in the pyridazine ring are readily protonated, making positive ion mode highly efficient for this molecule.
Detection Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM)SIR: For purity assay, monitoring the protonated molecular ion [M+H]⁺ of 3-Aminopyridazine (C₄H₅N₃, MW: 95.10 g/mol )[6] provides high specificity. MRM: For quantifying known impurities, this provides the highest level of selectivity and sensitivity by monitoring a specific parent-daughter ion transition.
The Validation Protocol: A Self-Validating System

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[7][8] The protocol below is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and FDA recommendations.[7][9][10][11][12]

LC_MS_Validation_Workflow cluster_0 Method Development & Optimization cluster_2 Method Performance & Control cluster_3 Finalization Dev Develop LC & MS Parameters Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limits LOD & LOQ (S/N Ratio) Prec->Limits Robust Robustness (Small Variations) Limits->Robust SysSuit System Suitability (Pre-run Check) Robust->SysSuit Report Validation Report & SOP SysSuit->Report

Caption: A logical workflow for the validation of an LC-MS analytical method.

1. Specificity:

  • Objective: To demonstrate that the method can accurately measure the 3-Aminopyridazine peak without interference from impurities, degradation products, or excipients.[8][12]

  • Procedure:

    • Analyze a diluent blank and a placebo (matrix without API) to check for interfering peaks.

    • Perform forced degradation studies by subjecting the API to stress conditions (acid, base, oxidation, heat, light).

    • Analyze the stressed samples and assess peak purity of the main 3-Aminopyridazine peak using a diode array detector (DAD) in series with the MS, and check for co-eluting peaks in the mass chromatogram.

  • Acceptance Criteria: No significant interfering peaks at the retention time and m/z of the analyte. The method must be able to separate the analyte from all major degradation products.

2. Linearity & Range:

  • Objective: To establish a linear relationship between the concentration of 3-Aminopyridazine and the MS signal response over a specified range.

  • Procedure: Prepare and analyze at least five standard solutions of 3-Aminopyridazine over a concentration range (e.g., 50% to 150% of the target assay concentration).

  • Acceptance Criteria: A linear regression analysis should yield a correlation coefficient (r²) ≥ 0.999. The range is established by confirming that the procedure provides an acceptable degree of linearity, accuracy, and precision.[7]

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Perform spike/recovery experiments. Spike a placebo matrix with known amounts of 3-Aminopyridazine at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay): Analyze a minimum of six replicates of the same sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of 3-Aminopyridazine that can be reliably detected and quantified, respectively. This is critical for impurity analysis.

  • Procedure: Determine based on the signal-to-noise (S/N) ratio. Sequentially dilute a standard solution until the average S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. Precision (RSD) at the LOQ should be ≤ 10%.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

  • Acceptance Criteria: System suitability parameters (see below) must pass, and the results should not deviate significantly from the nominal method.

7. System Suitability:

  • Objective: To ensure the chromatographic system is adequate for the intended analysis.

  • Procedure: Before each analytical run, inject a standard solution multiple times (e.g., n=5).

  • Acceptance Criteria: RSD of peak area ≤ 1.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

Summary of Validation Data (Illustrative)
Validation ParameterAcceptance CriteriaIllustrative ResultStatus
Specificity No interference at analyte RTNo interferences observedPass
Linearity (r²) ≥ 0.9990.9998Pass
Range 50% - 150% of nominal50% - 150%Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Precision (Repeatability, RSD) ≤ 1.0%0.45%Pass
Precision (Intermediate, RSD) ≤ 2.0%1.1%Pass
LOD (S/N) ≥ 3S/N = 3.5 at 0.005 µg/mLPass
LOQ (S/N) ≥ 10S/N = 11.2 at 0.015 µg/mLPass
Robustness System suitability passesAll variations met criteriaPass

Part 2: A Comparative Framework: LC-MS vs. Orthogonal Methods

Relying on a single analytical technique, no matter how powerful, can create blind spots. A comprehensive purity assessment strategy employs orthogonal methods—techniques that measure the same attribute via different physicochemical principles—to ensure a more complete and reliable characterization.[13][14] Here, we compare our validated LC-MS method with HPLC-UV and qNMR.

Comparative_Workflow cluster_0 Sample Preparation cluster_1 Orthogonal Purity Analysis cluster_2 Data Integration & Reporting Sample 3-Aminopyridazine Trihydrochloride Sample Lot LCMS LC-MS Analysis (High Specificity/ Sensitivity) Sample->LCMS HPLC HPLC-UV Analysis (Robustness/ Cost-Effectiveness) Sample->HPLC qNMR qNMR Analysis (Absolute Quantification/ Structural Info) Sample->qNMR Data Compare Purity Results & Impurity Profiles LCMS->Data HPLC->Data qNMR->Data Report Comprehensive Purity Report Data->Report

Caption: A workflow for comprehensive purity analysis using orthogonal techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC-UV separates compounds based on their interaction with a stationary phase, and detection is based on the absorption of UV light by chromophores in the molecule. 3-Aminopyridazine possesses a UV-active aromatic ring system, making it suitable for this technique.[15]

  • Strengths:

    • Robustness & Ubiquity: HPLC-UV systems are workhorses in nearly every analytical lab.

    • Cost-Effectiveness: Generally lower operational and maintenance costs compared to LC-MS and NMR.

  • Weaknesses:

    • Limited Specificity: Purity is often calculated by area percent, which assumes all impurities have the same response factor as the API—a frequent source of error. Co-eluting impurities are not detected.[16]

    • Lower Sensitivity: Significantly less sensitive than MS, making it difficult to detect and quantify trace-level impurities.

    • No Structural Information: Provides no mass or structural data for unknown impurity peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Principle: qNMR is a primary analytical method that provides a direct, absolute measure of an analyte's concentration.[16] It works by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[17][18] The signal intensity is directly proportional to the number of nuclei, requiring no calibration curve for the analyte itself.[19]

  • Strengths:

    • Absolute Quantification: As a primary ratio method, it is highly accurate and does not require a reference standard of the analyte, which is particularly valuable for novel compounds.[18][20]

    • Structural Confirmation: The NMR spectrum simultaneously confirms the identity and structure of the main component and can help identify impurities.

    • Universal Detection: Detects any proton-containing molecule, including those without a UV chromophore.[13]

  • Weaknesses:

    • Lower Sensitivity: qNMR is significantly less sensitive than LC-MS, making it unsuitable for trace impurity analysis (typically with a LOQ around 0.1%).[16]

    • Signal Overlap: In complex mixtures or for large molecules, overlapping signals can make accurate integration challenging.

    • High Cost & Expertise: NMR spectrometers represent a major capital investment and require specialized expertise to operate.

Head-to-Head Comparison
FeatureLC-MSHPLC-UVqNMR
Principle Chromatographic separation with mass-based detectionChromatographic separation with UV absorbance detectionNuclear resonance signal intensity proportional to molar concentration
Quantification Relative (requires calibration curve)Relative (area % or calibration curve)Absolute (primary ratio method) [20]
Specificity Very High (based on RT and m/z)Moderate (based on RT)High (based on unique chemical shifts)
Sensitivity (LOQ) Very High (ppb to low ppm)Low (high ppm to %)Moderate (~0.1%)[16]
Impurity ID Excellent (provides MW of unknowns)Poor (requires isolation or MS)Good (provides structural clues)
Throughput HighHighModerate
Cost HighLowVery High
Key Advantage Unmatched sensitivity and specificity for trace analysis.Robust, cost-effective, and widely available.Unambiguous structure confirmation and absolute purity value.

Conclusion: An Integrated Strategy for Unimpeachable Purity Data

The validated LC-MS method detailed in this guide offers a highly sensitive, specific, and robust solution for determining the purity of 3-Aminopyridazine trihydrochloride. Its ability to separate the polar API from its potential impurities and degradation products, combined with the specificity of mass detection, makes it the cornerstone of a modern quality control strategy.

However, for the highest level of analytical certainty required in pharmaceutical development, a multi-faceted approach is indispensable. While LC-MS excels at finding and quantifying what is present at trace levels, qNMR provides an anchor of absolute purity for the main component, and HPLC-UV offers a cost-effective method for routine quality control. By integrating these orthogonal techniques, researchers and scientists can build a comprehensive and self-validating purity profile, ensuring the quality, safety, and efficacy of the final drug product.[14]

References

  • Title: qNMR for Purity Determination in Pharmaceuticals - RSSL Source: RSSL URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry May 2018 - FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) - Emery Pharma Source: Emery Pharma URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bio URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: AIT Bioscience URL: [Link]

  • Title: Bioanalytical Method Validation - Guidance for Industry | FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]

  • Title: Stimuli Article (qNMR) Source: US Pharmacopeia (USP) URL: [Link]

  • Title: [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] Source: PubMed URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: 3-Aminopyridine | SIELC Technologies Source: SIELC Technologies URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride Source: Chinese Journal of Pharmaceutical Analysis URL: [Link]

  • Title: LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns Source: Chromatography Online URL: [Link]

  • Title: bioanalytical method validation and study sample analysis m10 Source: International Council for Harmonisation URL: [Link]

  • Title: Validation of Analytical Procedure Q2(R2) Source: International Council for Harmonisation URL: [Link]

  • Title: LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: Analysis of highly polar pesticides in foods by LC-MS/MS - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chromatography URL: [Link]

  • Title: Analysis of highly polar pesticides in foods by LC-MS/MS Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions Source: ResearchGate URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]

  • Title: LC-MS metabolomics of polar compounds. Source: Semantic Scholar URL: [Link]

  • Title: LC-MS metabolomics of polar compounds Source: PubMed URL: [Link]

  • Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules Source: ResearchGate URL: [Link]

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mass spectrometry fragmentation pattern analysis of 3-Aminopyridazine trihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern Analysis of 3-Aminopyridazine Trihydrochloride: A Comparative Technical Guide

Executive Summary

3-Aminopyridazine is a privileged heterocyclic scaffold extensively utilized as a precursor in the development of kinase inhibitors and neurological therapeutics[1]. To enhance environmental stability and aqueous solubility, it is predominantly supplied as 3-Aminopyridazine trihydrochloride (3-APz·3HCl). However, analyzing this specific salt form via Electrospray Ionization Mass Spectrometry (ESI-MS) introduces significant analytical bottlenecks. This guide objectively compares the MS/MS fragmentation patterns and ionization performance of 3-APz·3HCl against its free base, its structural isomer 4-Aminopyridazine (4-APz), and 3-Aminopyridine (3-APy), providing a self-validating framework for robust pharmacokinetic profiling.

Mechanistic Causality: The Trihydrochloride Challenge

When designing an MS experiment, the physical state of the analyte dictates the ionization parameters. The trihydrochloride salt of 3-Aminopyridazine presents a unique challenge in ESI+ mode due to the presence of three equivalents of HCl.

  • Ion Suppression: During the droplet desolvation phase in the ESI source, the massive excess of chloride ions (Cl⁻) competes for surface charge, drastically suppressing the protonation of the target analyte.

  • Adduct Formation: Instead of yielding a clean precursor ion at m/z 96 [M+H]⁺, the highly acidic local environment forces the formation of complex adducts, primarily [M+H+HCl]⁺ at m/z 132/134.

The Causality of the Solution: To bypass this, the experimental workflow cannot rely on standard acidic mobile phases (e.g., 0.1% Formic Acid). Instead, a volatile basic mobile phase (such as 10 mM Ammonium Bicarbonate, pH ~9.0) must be utilized. The basic pH acts as an "on-column desalter," neutralizing the HCl to form volatile NH₄Cl and water, thereby liberating the 3-aminopyridazine free base (pKa ~4.5) for highly efficient gas-phase proton transfer.

Comparative Fragmentation Analysis

The structural nuances between pyridazines (1,2-diazines) and pyridines dictate entirely different thermodynamic cleavage pathways. Pyridazine rings are highly prone to the neutral loss of molecular nitrogen (N₂, 28 Da) under Collision-Induced Dissociation (CID)[2]. Conversely, pyridines typically undergo ring-opening via the loss of hydrogen cyanide (HCN, 27 Da). Furthermore, shifting the amino group from the 3-position to the 4-position alters charge localization, fundamentally changing the relative abundance of secondary fragments[3].

Fragmentation M Precursor Ion [M+H]+ m/z 96 F1 Loss of N2 m/z 68 M->F1 - N2 (28 Da) M->F1 - NH2 (16 Da) F2 Loss of NH3 m/z 79 M->F2 - NH3 (17 Da) F3 Loss of HCN m/z 69 M->F3 - HCN (27 Da) F4 Secondary Cleavage m/z 52 F1->F4 - NH2 (16 Da)

CID fragmentation pathways of 3-Aminopyridazine highlighting the characteristic loss of N2.

Quantitative Data: Performance & Pattern Comparison

Table 1: ESI-MS/MS Fragmentation Comparison (CID, 20 eV)

Compound Precursor [M+H]⁺ Primary Fragment (m/z) Secondary Fragment (m/z) Diagnostic Neutral Loss
3-Aminopyridazine 96 68 (Base Peak) 52 -N₂ (28 Da)
4-Aminopyridazine 96 69 (Base Peak) 68 -HCN (27 Da)

| 3-Aminopyridine | 95 | 78 (Base Peak) | 68 | -NH₃ (17 Da) |

Table 2: Impact of Salt State on ESI+ Ionization Efficiency

Sample Form Mobile Phase Modifier [M+H]⁺ Intensity (cps) [M+H+HCl]⁺ Adduct S/N Ratio
3-APz·3HCl 0.1% Formic Acid 1.2 x 10⁴ 8.5 x 10⁴ (Dominant) 15:1
3-APz·3HCl 10 mM NH₄HCO₃ (pH 9) 9.8 x 10⁵ Not Detected 450:1

| 3-APz (Free Base) | 0.1% Formic Acid | 1.1 x 10⁶ | Not Detected | 520:1 |

Data Insight: Table 2 demonstrates that analyzing the trihydrochloride salt directly in standard acidic conditions results in a ~90% drop in sensitivity compared to the free base. Employing a basic buffer restores the trihydrochloride's performance to near parity with the free base.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure rigorous scientific integrity, this protocol incorporates a self-validating feedback loop using polarity switching to confirm chloride depletion before data acquisition.

Workflow Start 3-APz·3HCl Sample Prep Sample Neutralization (10mM NH4HCO3) Start->Prep Validation Validation Check: Negative Mode ESI (Monitor m/z 35/37) Prep->Validation Validation->Prep If Cl- high ESI ESI+ Source (Soft Ionization) Validation->ESI If Cl- depleted Quad1 Q1: Precursor Selection (m/z 96) ESI->Quad1 CID q2: CID Fragmentation (Argon Gas) Quad1->CID Quad3 Q3: Fragment Analysis (m/z 68, 52) CID->Quad3

Self-validating LC-MS/MS workflow ensuring complete chloride depletion prior to positive ionization.

Step-by-Step Methodology:

  • Sample Preparation (Neutralization): Dissolve 1.0 mg of 3-APz·3HCl in 1.0 mL of LC-MS grade water. Dilute 1:100 in 10 mM Ammonium Bicarbonate (NH₄HCO₃, pH ~9.0).

    • Causality: The basic pH forces the dissociation of the trihydrochloride salt, yielding the free base and soluble ammonium chloride.

  • Chromatographic Separation: Inject 2 µL onto a HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Causality: 3-Aminopyridazine is highly polar. Standard reversed-phase C18 columns cause the analyte to co-elute with the solvent front (and the chloride ions). HILIC strongly retains the polar free base while allowing the chloride salts to elute in the void volume.

  • Self-Validation Step (Polarity Switching): Program the mass spectrometer to run a negative mode (ESI-) scan from 0.0 to 1.5 minutes to monitor m/z 35 and 37 (Cl⁻ isotopes).

    • Validation: If the chloride peak overlaps with the analyte's expected retention time (~2.5 min), the chromatography must be adjusted. The system effectively validates its own desalting efficiency.

  • Positive Ionization (ESI+): Switch to ESI+ at 1.5 min. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Tandem MS (MRM Acquisition): Isolate m/z 96 in Q1. Apply a Collision Energy (CE) of 20 eV using Argon as the collision gas. Monitor transitions 96 → 68 (Quantifier, N₂ loss) and 96 → 52 (Qualifier).

Conclusion

While 3-Aminopyridazine trihydrochloride offers superior shelf-life and handling properties compared to its free base, its MS analysis requires deliberate methodological adjustments. By leveraging HILIC chromatography and basic mobile phases, researchers can bypass the severe ion suppression inherent to the trihydrochloride salt. Furthermore, recognizing the characteristic N₂-loss fragmentation pathway allows for unambiguous differentiation from isomeric and structurally related alternatives.

References

  • Source: AIP Publishing (The Journal of Chemical Physics)
  • Source: PMC (National Institutes of Health)
  • Title: Synthesis, characterization and pharmacokinetic studies of 4-(3-aryl-1, 6-dihydro-6-iminopyridazin-1-yl)

Sources

Analytical Method Development for 3-Aminopyridazine Trihydrochloride Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a highly versatile pharmacophore, the 3-aminopyridazine scaffold is a critical structural element in the design of modern kinase inhibitors (such as TYK2 inhibitors) and central nervous system therapeutics[1]. However, quantifying its trihydrochloride salt form—3-Aminopyridazine trihydrochloride —presents a significant analytical challenge.

Due to its extreme hydrophilicity, low molecular weight, and multiple basic nitrogen centers, this compound exhibits poor retention and severe peak tailing on standard reversed-phase (RP) columns. As a Senior Application Scientist, I have structured this guide to objectively compare the field-proven methodologies for quantifying this analyte, detailing the causality behind each chromatographic choice and providing self-validating experimental protocols.

The Analytical Challenge & Mechanistic Causality

The trihydrochloride salt of 3-aminopyridazine completely dissociates in aqueous solutions, yielding a highly polar, protonated basic species.

When analyzed via conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column, two primary failure modes occur:

  • Lack of Hydrophobic Retention: The protonated analyte is too polar to partition into the hydrophobic C18 alkyl chains, causing it to elute in the void volume.

  • Secondary Silanol Interactions: The positively charged amino and pyridazine nitrogens interact via ion-exchange with unendcapped, negatively charged residual silanols ( Si−O− ) on the silica support. This causes severe peak tailing, band broadening, and poor quantitative recovery[Issues and Solutions to the Use of Ion-Pairing Reagents][2].

To overcome these physical limitations, analytical scientists must manipulate either the analyte's apparent hydrophobicity or the fundamental retention mechanism of the column.

Method Comparison: IP-RP-HPLC vs. HILIC

The two most robust approaches for quantifying 3-aminopyridazine trihydrochloride are Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Table 1: Performance and Mechanistic Comparison
ParameterIP-RP-HPLC (C18 + Ion-Pairing)HILIC (Amide or Bare Silica)
Primary Retention Mechanism Hydrophobic partitioning of a neutral ion-pair complex[2].Hydrophilic partitioning into an immobilized water layer[3].
Mobile Phase Aqueous buffer (pH 2.5) + Sodium Octanesulfonate + Methanol.High Organic (>70% ACN) + Aqueous Buffer (Ammonium Formate)[4].
MS/MS Compatibility Poor. Non-volatile sulfonates suppress ESI-MS ionization.Excellent. Highly volatile organic phases enhance ESI efficiency[5].
Equilibration Time Long (often >30 column volumes to saturate stationary phase).Moderate (15–20 column volumes).
Peak Symmetry Good (Silanols are masked by low pH and surfactant).Excellent (Driven by hydrogen bonding and partitioning).
Best Use Case Routine API QA/QC in legacy labs lacking HILIC columns.Bioanalysis, trace impurity quantification, and LC-MS/MS workflows.
The Causality of Choice

If your laboratory requires high-throughput LC-MS/MS analysis, HILIC is the mandatory choice . HILIC utilizes a polar stationary phase and an organic-rich mobile phase. Water from the mobile phase forms an enriched, immobilized layer on the stationary phase. The highly polar 3-aminopyridazine partitions out of the bulk organic flow and into this aqueous layer, providing excellent retention without the need for signal-suppressing ion-pairing agents[Hydrophilic Partitioning or Surface Adsorption?][3].

Conversely, if you are restricted to UV detection and standard C18 hardware, IP-RP-HPLC is required. The addition of an anionic surfactant (e.g., sodium octanesulfonate) at low pH neutralizes the analyte's charge, forming a hydrophobic complex that successfully retains on a C18 column[Issues and Solutions to the Use of Ion-Pairing Reagents][2].

Method Selection Workflow

Workflow Step1 Analyte: 3-Aminopyridazine Trihydrochloride Highly Polar | Basic | Salt Form Decision1 Is MS/MS compatibility required for detection? Step1->Decision1 HILIC HILIC Method (Amide/Silica Phase) Mechanism: Hydrophilic Partitioning High MS Compatibility Decision1->HILIC Yes Decision2 Is standard C18 hardware the only available option? Decision1->Decision2 No Opt1 Optimize: ACN/Water ratio, Buffer pH (3.0 - 5.0) HILIC->Opt1 Decision2->HILIC No (Prefer HILIC) IPHPLC IP-RP-HPLC Method (C18 + Sodium Octanesulfonate) Mechanism: Hydrophobic Ion-Pairing UV Detection Only Decision2->IPHPLC Yes Opt2 Optimize: Ion-Pairing Conc., Buffer pH (2.5) IPHPLC->Opt2

Logical workflow for selecting the optimal analytical method for 3-Aminopyridazine quantification.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols include built-in causality checks to ensure system integrity before data acquisition begins.

Protocol A: HILIC-UV/MS Quantification (Recommended)

This method leverages hydrophilic partitioning to retain the intact salt form.

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with formic acid. Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Causality: pH 3.0 ensures the aminopyridazine remains fully protonated, maintaining a consistent hydration radius for reproducible partitioning into the column's water layer[Hydrophilic interaction liquid chromatography][4].

  • Self-Validation Check: Measure the pH of Phase A before mixing with any organic solvent. A pH shift > 0.1 indicates a buffer preparation error that will cause retention time drift.

Step 2: Column Equilibration

  • Action: Install an Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Pump 90% B / 10% A at 0.3 mL/min for 20 column volumes.

  • Causality: HILIC columns require extensive equilibration to establish the immobilized water layer on the silica surface.

  • Self-Validation Check: Monitor the baseline UV signal (254 nm) and system pressure. The system is validated for injection ONLY when pressure fluctuations are < 1% and UV noise is < 0.05 mAU over a 10-minute window.

Step 3: Sample Preparation

  • Action: Dissolve 3-Aminopyridazine trihydrochloride standards in a diluent of 80% Acetonitrile / 20% Water.

  • Causality: Injecting a highly aqueous sample into a HILIC system disrupts the localized water layer on the column, causing peak splitting and fronting. The diluent must closely match the starting mobile phase organic content[Hydrophilic Interaction Liquid Chromatography Columns][5].

  • Self-Validation Check: Inject a blank diluent. The absence of ghost peaks or baseline dips at the expected retention time validates the diluent integrity.

Protocol B: IP-RP-HPLC-UV Quantification (Alternative)

This method forces hydrophobic retention using a surfactant.

Step 1: Ion-Pairing Mobile Phase

  • Action: Prepare an aqueous buffer containing 5 mM Sodium Octanesulfonate (SOS) and 0.1% Phosphoric acid (pH ~2.5). Use Methanol as the organic modifier (Isocratic 80% Buffer / 20% Methanol).

  • Causality: Low pH suppresses the ionization of residual silanols ( Si−O− becomes Si−OH ), eliminating secondary tailing interactions. The SOS binds to the analyte, and methanol is used instead of acetonitrile because sulfonates have poor solubility in high concentrations of ACN[Issues and Solutions to the Use of Ion-Pairing Reagents][2].

  • Self-Validation Check: Visually inspect the mobile phase for precipitation. Perform 5 replicate injections of the standard; the system is suitable only if the retention time %RSD is < 1.0%, proving the column is fully saturated with the ion-pairing agent.

Quantitative Data Presentation

The following table summarizes typical system suitability and validation parameters achieved when quantifying 3-Aminopyridazine trihydrochloride using the optimized HILIC-UV method compared to the IP-RP-HPLC method.

Table 2: Method Validation & System Suitability Parameters
Validation ParameterHILIC-UV (Amide Column)IP-RP-HPLC (C18 + SOS)
Linearity Range (R² > 0.999) 0.5 – 100 µg/mL2.0 – 100 µg/mL
Limit of Detection (LOD) 0.15 µg/mL0.60 µg/mL
Limit of Quantification (LOQ) 0.50 µg/mL2.00 µg/mL
Retention Time Precision (%RSD) 0.4% (n=6)1.2% (n=6)
Peak Area Precision (%RSD) 0.8% (n=6)1.5% (n=6)
Tailing Factor (USP) 1.05 (Highly symmetrical)1.35 (Slight tailing)
Recovery (Spiked API Matrix) 99.2% ± 1.1%97.5% ± 2.3%

Data Interpretation: The HILIC method demonstrates superior sensitivity (lower LOD/LOQ) and tighter precision. The slight tailing observed in the IP-RP-HPLC method is a known artifact of incomplete silanol masking, which slightly degrades the peak area precision.

References

  • Source: nih.
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Hydrophilic Partitioning or Surface Adsorption? A Quantitative Assessment of Retention Mechanisms for Hydrophilic Interaction Chromatography (HILIC)
  • Source: welch-us.
  • Source: thermofisher.

Sources

Benchmarking 3-Aminopyridazine Trihydrochloride in Fragment-Based Kinase Inhibitor Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and anti-inflammatory drug development, benchmarking novel compounds against established standards is a critical step. However, when evaluating 3-Aminopyridazine trihydrochloride (3-APz·3HCl) , the paradigm shifts from standard high-affinity benchmarking to Fragment-Based Drug Discovery (FBDD).

Unlike mature, full-sized kinase inhibitors such as Staurosporine (a pan-kinase inhibitor) or Imatinib (a targeted Type II inhibitor), 3-APz is a low-molecular-weight "privileged scaffold." The 3-aminopyridazine heterocycle is a foundational building block utilized in the development of numerous FDA-approved drugs and clinical candidates, including the TYK2 inhibitor deucravacitinib [1]. This guide provides a rigorous, objective framework for benchmarking this fragment against standard inhibitors to evaluate ligand efficiency, binding kinetics, and structural viability for chemical elaboration.

Mechanistic Rationale: Why Benchmark the 3-APz Scaffold?

To understand the experimental choices in this guide, one must understand the causality behind the fragment's design:

  • Hinge-Binding Mimicry: The 3-aminopyridazine core acts as a highly efficient bidentate hydrogen-bonding motif. The primary amine donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the adjacent pyridazine nitrogen accepts a hydrogen bond from the backbone amide. This perfectly mimics the N1 and N6 interactions of ATP's adenine ring, a strategy recently employed to overcome secondary resistance mutations in c-KIT [2].

  • The Trihydrochloride Advantage: Fragment screening requires exceptionally high compound concentrations (often 1–5 mM) to detect weak initial binding. The trihydrochloride salt form ensures rapid, complete dissolution in aqueous buffers, minimizing the need for high DMSO concentrations that can artificially denature the target kinase.

  • Ligand Efficiency (LE) over Potency: While standard inhibitors like Staurosporine exhibit nanomolar IC₅₀ values, they often suffer from molecular obesity. 3-APz provides a baseline to measure Ligand Efficiency (binding energy per heavy atom). It has been instrumental in build-up fragment strategies for discovering novel FGFR4 inhibitors [3] and early myosin light chain kinase (MLCK) inhibitors [4].

HingeBinding ATP Endogenous ATP (Baseline) Hinge Kinase Hinge Region (Cleft Backbone) ATP->Hinge Transient H-Bonds Scaffold 3-Aminopyridazine (Privileged Fragment) Scaffold->Hinge Bidentate H-Bonds (High Ligand Efficiency) Stauro Staurosporine (Standard Pan-Inhibitor) Stauro->Hinge Multi-point H-Bonds (High Affinity) Effect Catalytic Inhibition Hinge->Effect Prevents Phosphorylation

Diagram 1: Binding modalities of ATP, 3-Aminopyridazine, and Staurosporine at the kinase hinge.

Data Presentation: Comparative Benchmarking Metrics

When benchmarking a fragment against standard inhibitors, quantitative data must be contextualized. The table below summarizes the expected physicochemical and biochemical profiles when testing against a standard kinase (e.g., wild-type c-KIT).

Parameter3-Aminopyridazine (Fragment)Staurosporine (Pan-Inhibitor)Imatinib (Type II Inhibitor)
Role in Discovery Privileged Scaffold / Starting PointBenchmarking Control / ToolClinical Standard (Targeted)
Molecular Weight 95.10 Da (Base) / 204.48 Da (3HCl)466.53 Da493.60 Da
Binding Mode Type I (Hinge-binding only)Type I (ATP-competitive cleft)Type II (DFG-out conformation)
Typical IC₅₀ (c-KIT) > 50 µM< 5 nM~ 100 nM
Ligand Efficiency (LE) > 0.40 kcal/mol/HA (Excellent)~ 0.28 kcal/mol/HA (Moderate)~ 0.30 kcal/mol/HA (Moderate)
Aqueous Solubility Excellent (Trihydrochloride salt)Poor (Requires organic solvent)Moderate (Mesylate salt)

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, the following methodologies are designed as self-validating systems. Every step includes internal controls to prevent false positives—a common pitfall in fragment screening.

Protocol 1: ADP-Glo Kinase Activity Benchmarking

Objective: Establish baseline biochemical inhibition compared to standard inhibitors.

  • Reagent Preparation: Dissolve 3-APz·3HCl directly in the aqueous kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.4). Prepare Staurosporine in 100% DMSO, ensuring the final assay DMSO concentration remains ≤ 1% across all wells.

  • Equilibration (Causality Step): Incubate the recombinant target kinase with the compounds for 20 minutes at room temperature before adding ATP. Because fragments have rapid off-rates, pre-incubation ensures thermodynamic equilibrium is reached prior to substrate competition.

  • Reaction Initiation: Add ultra-pure ATP at the predetermined Km​ concentration for the specific kinase. Running the assay exactly at Km​ ensures the system is equally sensitive to inhibitors of varying affinities, allowing fair comparison between the weak fragment and the potent standard.

  • Signal Generation: After 60 minutes, add ADP-Glo reagent to deplete unreacted ATP (40 min incubation), followed by Kinase Detection Reagent to convert generated ADP to a luminescent signal (30 min incubation).

  • Self-Validation Checkpoint: Calculate the Z'-factor using Staurosporine as the positive control (100% inhibition) and vehicle as the negative control (0% inhibition). Proceed with data analysis only if Z' > 0.6 , confirming the assay's dynamic range is robust enough to detect the subtle inhibition of the 3-APz fragment.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Objective: Resolve the rapid binding kinetics ( Kd​ , kon​ , koff​ ) that IC₅₀ assays cannot capture.

  • Surface Immobilization: Amine-couple the target kinase to a CM5 sensor chip to achieve ~3000 Response Units (RU). Crucially , leave one flow cell blank (ethanolamine deactivated) to serve as an in-line reference.

  • Solvent Correction (Self-Validation Checkpoint): Run a 0.5% to 1.5% DMSO calibration curve before compound injection. Causality: Because 3-APz is a low-mass fragment, bulk refractive index changes from even minor solvent mismatches can mask the true binding signal. The calibration curve mathematically subtracts this artifact.

  • Analyte Injection: Inject 3-APz·3HCl in a dose-response series (10 µM to 2 mM) using a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the rapid kon​ and koff​ typical of fragments are accurately captured rather than artificially flattened by diffusion delays.

  • Data Processing: Apply double-referencing (subtracting both the reference flow cell and the blank buffer injections). A valid fragment hit will present as a clean "square-wave" sensorgram, validating the scaffold for subsequent X-ray crystallography.

Workflow cluster_1 Phase 1: Biochemical Screening cluster_2 Phase 2: Biophysical Kinetics cluster_3 Phase 3: Cellular Validation Prep Compound Prep (3-APz·3HCl vs Standards) Assay ADP-Glo Kinase Assay (IC50 Determination) Prep->Assay SPR Surface Plasmon Resonance (Kd, Kon, Koff) Assay->SPR Cryst X-Ray Crystallography (Pose Validation) SPR->Cryst Cell CellTiter-Glo Assay (BaF3 Mutant Viability) Cryst->Cell

Diagram 2: FBDD workflow for benchmarking 3-aminopyridazine against standard kinase inhibitors.

Conclusion

Benchmarking 3-Aminopyridazine trihydrochloride requires a departure from traditional drug evaluation. By utilizing highly sensitive, self-validating biochemical assays and rigorous SPR kinetics, researchers can accurately map the exceptional ligand efficiency of this privileged scaffold. When compared to the brute-force affinity of pan-inhibitors like Staurosporine, 3-APz provides a highly tunable, thermodynamically optimized starting point for next-generation targeted kinase therapeutics.

References

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery | Source: PMC | URL
  • Title: Inhibitors to Overcome Secondary Mutations in the Stem Cell Factor Receptor KIT | Source: Journal of Medicinal Chemistry (ACS)
  • Title: Discovery of novel FGFR4 inhibitors through a build-up fragment strategy | Source: PMC | URL
  • Title: Protein kinase involved in lung injury susceptibility: Evidence from enzyme isoform genetic knockout and in vivo inhibitor treatment | Source: PNAS | URL

Safety Operating Guide

3-Aminopyridazine trihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Proper Handling and Disposal of 3-Aminopyridazine Trihydrochloride

In the fast-paced environment of pharmaceutical research and drug development, maintaining rigorous laboratory safety and environmental compliance is as critical as the experiments themselves. 3-Aminopyridazine and its salt derivatives, such as 3-Aminopyridazine trihydrochloride, are valuable building blocks in medicinal chemistry. However, they present specific toxicological and environmental hazards that require strict adherence to professional disposal protocols[1].

This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of 3-Aminopyridazine trihydrochloride waste, ensuring compliance with institutional Environmental Health and Safety (EHS) standards and federal regulations.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is essential to understand the physical and chemical properties of the substance to dictate the causality of our safety choices. 3-Aminopyridazine trihydrochloride is the hydrochloride salt of 3-aminopyridazine (Free base CAS: 5469-70-5). The salt form increases water solubility but retains the core hazards of the parent amine, alongside introducing a localized acidic environment when dissolved in aqueous solutions.

Table 1: Hazard Summary and Required PPE

ParameterSpecification / RequirementOperational Rationale
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2[2]Harmful if swallowed; causes serious eye and skin irritation.
Physical State Solid (Crystalline powder)Prone to aerosolization. Drafts or improper sweeping can cause inhalation exposure.
Primary PPE Nitrile gloves, safety goggles, lab coatPrevents dermal absorption and ocular irritation during transfer and waste consolidation[2].
Engineering Controls Chemical Fume HoodRequired for handling dry powders to prevent dust dispersion and inhalation.
Drain Disposal Strictly Prohibited Amines and their salts can cause significant harm to aquatic ecosystems and violate local wastewater regulations[3],[4].

Operational Waste Segregation & Disposal Protocols

The primary and recommended method for the disposal of 3-Aminopyridazine trihydrochloride is through a licensed professional waste disposal service[1],. Under no circumstances should researchers attempt to neutralize or treat this chemical using improvised laboratory methods.

Protocol A: Solid Waste Disposal

Solid waste includes unused reagent, contaminated weighing paper, and disposable spatulas.

  • Containment: Collect all solid waste in a chemically resistant, high-density polyethylene (HDPE) container with a secure, screw-on cap[1]. Rationale: HDPE provides excellent chemical resistance against amine salts and prevents moisture ingress.

  • Dust Mitigation: Do not use compressed air or dry sweeping to clean up solid residues. If a minor spill occurs, carefully sweep the powder into the waste container using a dedicated brush, or use a damp paper towel to collect the residue, placing the towel in the solid waste container[2].

  • Labeling: Affix a standardized "Hazardous Waste" tag. Explicitly list "3-Aminopyridazine trihydrochloride" and its approximate mass. Do not use abbreviations.

Protocol B: Liquid Waste Disposal (Solutions)

Because the trihydrochloride salt is highly water-soluble, it is frequently utilized in aqueous or mixed organic/aqueous solvent systems.

  • Segregation: Determine the primary solvent used in your solution.

    • Aqueous solutions must go into dedicated aqueous hazardous waste carboys.

    • Organic solutions (e.g., dissolved in DMSO, Methanol, or DMF) must be segregated into non-halogenated or halogenated organic waste streams, depending on the co-solvents used.

  • Compatibility Check: Ensure the liquid waste container does not contain strong oxidizing agents. Rationale: Amines can react exothermically with strong oxidizers[3]. Furthermore, because this is a hydrochloride salt, the solution may be slightly acidic; do not mix with cyanide or sulfide wastes to prevent the generation of toxic gases.

  • Transfer: Use a funnel to transfer the solution into the waste carboy inside a fume hood. Cap the carboy immediately after use.

Protocol C: Empty Container Decontamination

Empty containers that held the chemical must be rendered safe before they can enter standard recycling or municipal trash streams.

  • Triple Rinsing: In a fume hood, triple-rinse the empty glass or plastic reagent bottle with a compatible solvent (e.g., water or ethanol)[4].

  • Rinsate Collection: Collect 100% of the rinsate from all three washes and deposit it into the appropriate liquid hazardous waste container. Rationale: The first rinse contains the highest concentration of residual chemical; pouring this down the sink violates environmental regulations[4].

  • Defacing: Once the container is completely dry, thoroughly cross out or peel off the original manufacturer label. The container can now be disposed of in standard glass/plastic disposal bins.

Waste Segregation Decision Pathway

To streamline laboratory operations and prevent improper mixing, follow the decision matrix below when handling 3-Aminopyridazine trihydrochloride waste.

G Start 3-Aminopyridazine Waste Generated Type Determine Waste Type Start->Type Solid Solid Powder/Crystals Type->Solid Liquid Liquid Solutions Type->Liquid Empty Empty Containers Type->Empty Solid_Action Collect in sealed HDPE container Solid->Solid_Action Liquid_Action Segregate into Compatible Waste Jug Liquid->Liquid_Action Empty_Action Triple-rinse with compatible solvent Empty->Empty_Action EHS EHS / Licensed Disposal Pickup Solid_Action->EHS Liquid_Action->EHS Rinsate Collect rinsate as Liquid Waste Empty_Action->Rinsate Deface Deface label & discard in standard trash Empty_Action->Deface Rinsate->Liquid_Action

Workflow for the segregation and disposal of 3-Aminopyridazine trihydrochloride waste.

Emergency Spill Response

In the event of an accidental spill during handling or disposal preparation:

  • Evacuate & Ventilate: Ensure the local exhaust ventilation is running. If outside a fume hood, clear the immediate area of non-essential personnel.

  • Containment: Do not flush the spill with water, as this will spread the contamination and enter the drainage system[2].

  • Cleanup: Wear full PPE. Carefully sweep up the solid using a dustpan and brush, minimizing dust generation, and place it into a solid hazardous waste container[2]. Wash the spill area with soap and water only after the bulk solid has been removed.

References

  • Collect and Recycle. "Amine Disposal For Businesses." Available at: [Link]

  • Vanderbilt University Office of Clinical and Research Safety. "Guide to Laboratory Sink/Sewer Disposal of Wastes." Available at: [Link]

Sources

Navigating the Safe Handling of 3-Aminopyridazine Trihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Reference: Key Safety and Handling Information

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Aminopyridazine trihydrochloride. As a Senior Application Scientist, the following procedural guidance is synthesized from established safety data for structurally similar compounds, ensuring a cautious and comprehensive approach in the absence of a specific Safety Data Sheet (SDS) for this particular salt. The causality behind each recommendation is explained to empower researchers with the knowledge to maintain a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to its structural similarity to other aminopyridazines and aminopyridines, 3-Aminopyridazine trihydrochloride should be handled as a substance with the potential for acute toxicity if swallowed, in contact with skin, or inhaled.[1][2][3][4] It is also expected to cause skin and serious eye irritation.[1][2][4][5] The trihydrochloride salt form may also present corrosive properties. Therefore, a stringent PPE protocol is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling 3-Aminopyridazine Trihydrochloride

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldStandard safety glasses are insufficient. Chemical safety goggles providing a complete seal around the eyes are required to protect against dust particles and potential splashes. A face shield should be worn over goggles during procedures with a high risk of splashing, such as when preparing solutions or in the event of a spill.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before each use. Double gloving is advised for extended handling periods or when working with larger quantities to provide an additional layer of protection against potential breaches in the primary glove.
Body Protection Laboratory CoatA long-sleeved, flame-retardant lab coat should be worn and kept fully fastened to protect the skin from accidental contact.
Respiratory Protection NIOSH-Approved RespiratorAll handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available, or in the case of a significant spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.

Step-by-Step Handling and Storage Protocols

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][7] The storage area should be securely locked.[3][6]

Weighing and Solution Preparation
  • Designated Area: All weighing and solution preparation must be performed within a certified chemical fume hood.

  • Dispensing: Use dedicated spatulas and weighing boats. Avoid creating dust.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Emergency Procedures: Spills and Exposure

Spill Management Workflow

In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the necessary steps.

Spill_Management_Workflow Workflow for Chemical Spill Response A Evacuate and Alert B Assess the Spill A->B If safe to do so C Don Appropriate PPE B->C D Contain the Spill C->D E Neutralize and Absorb D->E F Collect and Package Waste E->F G Decontaminate Area F->G H Dispose of Waste G->H

Caption: Logical workflow for responding to a chemical spill.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[6]

  • Assess the Spill: From a safe distance, assess the extent of the spill.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE as outlined in Table 1.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[6]

  • Neutralize and Absorb: Cover the spill with an appropriate absorbent material.[6]

  • Collect and Package Waste: Carefully collect the absorbed material and any contaminated items (e.g., gloves, paper towels) into a clearly labeled, sealed container for hazardous waste.[6]

  • Decontaminate Area: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Dispose of Waste: Dispose of the hazardous waste according to institutional and local regulations.

First Aid Measures

Table 2: First Aid Procedures for 3-Aminopyridazine Trihydrochloride Exposure

Exposure RouteFirst Aid Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing.[1][6] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1][6] Continue rinsing. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

Disposal Plan

All waste containing 3-Aminopyridazine trihydrochloride, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other chemical waste streams.

  • Containerization: Collect all waste in a designated, properly labeled, and sealed container.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3]

References

  • Loba Chemie. (2012, December 11). 3-AMINOPYRIDINE MSDS. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 3-AMINOPYRIDINE (FOR SYNTHESIS). Retrieved from [Link]

Sources

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